5-amino-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIVSREGUOIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(S1)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide
This technical guide provides a comprehensive overview of the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visualizations of the synthetic pathway.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules. The thiadiazole ring system is a prevalent scaffold in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The dual functionality of the amino and thiol groups on this heterocyclic core allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for drug discovery. The most common and efficient method for its preparation is the reaction of thiosemicarbazide with carbon disulfide in a basic medium.
Reaction Mechanism and Synthesis Pathway
The synthesis proceeds through the formation of a dithiocarbazate intermediate. Thiosemicarbazide reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide (B78521) or sodium carbonate) to form a potassium or sodium salt of hydrazonodithiocarbonic acid. Subsequent heating of this intermediate induces cyclization via intramolecular dehydration, leading to the formation of the this compound ring.
Comparative Analysis of Reaction Conditions
The yield and purity of this compound are influenced by several factors, including the choice of base, solvent, reaction temperature, and time. The following table summarizes quantitative data from various reported experimental protocols.
| Reference | Base | Solvent | Molar Ratio (Thiosemicarbazide:Base:CS₂) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| [1] | Potassium Hydroxide | Ethanol | 1:1:1 | 24 | Reflux | 74 |
| [2] | Sodium Carbonate | Absolute Ethanol | Not specified | Not specified | Not specified | Not specified |
| [2] | Potassium Hydroxide | Not specified | Not specified | Not specified | 140 | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on established literature.
Protocol 1: Synthesis using Potassium Hydroxide in Ethanol[1]
-
Reagent Preparation : In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of ethanol.
-
Addition of Carbon Disulfide : To the prepared solution, add carbon disulfide (0.1 mol, 6 mL) dropwise while stirring.
-
Reflux : Heat the mixture under reflux for 24 hours.
-
Work-up : After cooling, concentrate the reaction mixture by evaporating the solvent under reduced pressure.
-
Precipitation : Carefully acidify the concentrated residue with 10% hydrochloric acid (HCl) to precipitate the product.
-
Isolation and Purification : Filter the resulting pale-yellow precipitate, wash it with water, and dry it. The product can be further purified by recrystallization from ethanol.
Protocol 2: General Synthesis using a Base[2]
A common synthetic route involves the treatment of thiosemicarbazide with carbon disulfide in the presence of a base like anhydrous sodium carbonate or potassium hydroxide in absolute ethanol. The intermediate potassium hydrazothiocarbonamide dithiocarboxylate is formed, which upon heating to 140°C, cyclizes to the desired product.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
FT-IR (KBr, cm⁻¹) : Expected peaks include N-H stretching (amino group), C=N stretching (thiadiazole ring), and C-S stretching.
-
¹H-NMR (DMSO-d₆, δ ppm) : Signals corresponding to the amino protons and the thiol proton are expected. The solvent peak for DMSO-d₆ typically appears at ~2.50 ppm.
-
Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of the compound (C₂H₃N₃S₂) should be observed.
-
Melting Point : The reported melting point is in the range of 235-237 °C.[1]
Applications in Drug Development
This compound serves as a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The amino group can be converted to Schiff bases or amides, while the thiol group can undergo S-alkylation or S-acylation.[3][4] These modifications have led to the development of compounds with diverse pharmacological activities.
Conclusion
The synthesis of this compound from thiosemicarbazide and carbon disulfide is a robust and well-established method. By carefully controlling the reaction conditions, such as the choice of base and reaction time, high yields of the desired product can be achieved. This guide provides the necessary technical details for researchers to successfully synthesize and utilize this important heterocyclic building block in their drug discovery and development endeavors.
References
- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 4. nbinno.com [nbinno.com]
Spectroscopic Characterization of 5-Amino-1,3,4-Thiadiazole-2-Thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the interpretation of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for its synthesis and subsequent spectroscopic analysis.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, featuring both an amino and a thiol group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity. This guide serves as a detailed reference for researchers working with this compound.
It's important to note that this compound can exist in tautomeric forms, the amino-thiol and the imino-thione forms. The spectroscopic data presented herein reflects the predominant tautomer under the specified experimental conditions.
Spectroscopic Data
The following sections present the characteristic spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretching (amino group) |
| 2600-2550 | Weak | S-H stretching (thiol group) |
| ~1620 | Strong | C=N stretching (thiadiazole ring) |
| ~1500 | Medium | N-H bending (amino group) |
| ~1315 | Medium | C-N stretching |
| ~1050 | Medium | C-S stretching |
| ~700 | Medium | C-S-C bending (thiadiazole ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, shows distinct signals for the amino and thiol protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Singlet | 2H | -NH₂ (amino protons) |
| ~13.5 | Broad Singlet | 1H | -SH (thiol proton) |
Note: The chemical shifts of the -NH₂ and -SH protons can be variable and are dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=S (Thione carbon) |
| ~150 | C-NH₂ (Carbon attached to the amino group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common technique.
| m/z | Relative Intensity (%) | Assignment |
| 133 | High | [M]⁺ (Molecular ion) |
| 100 | Moderate | [M - SH]⁺ |
| 74 | Moderate | [M - CSN]⁺ |
| 60 | High | [CH₂N₂S]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is adapted from established literature procedures.
Materials:
-
Carbon disulfide (CS₂)
-
Anhydrous ethanol (B145695)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 10% solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in anhydrous ethanol (100 mL).
-
To this solution, add carbon disulfide (0.1 mol) dropwise with stirring.
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and filter to remove any insoluble impurities.
-
Acidify the filtrate with 10% hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
FT-IR Spectroscopy Protocol
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dried sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
NMR Spectroscopy Protocol
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry Protocol
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source
Sample Introduction:
-
The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
Data Acquisition:
-
Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of synthesized this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This comprehensive guide provides the essential spectroscopic data and experimental protocols for the characterization of this compound. Adherence to these methodologies will ensure the reliable identification and quality assessment of this important heterocyclic compound in research and development settings.
The 1,3,4-Thiadiazole Ring System: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to a broad spectrum of pharmacological activities, making it a "privileged scaffold" in drug design and development.[1][2] This technical guide provides a comprehensive overview of the biological significance of the 1,3,4-thiadiazole core, including its synthesis, diverse biological activities with supporting quantitative data, detailed experimental protocols for key assays, and visualization of relevant biological pathways and experimental workflows.
Synthesis of the 1,3,4-Thiadiazole Core
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is versatile, with several established methods. A common and efficient route involves the cyclization of thiosemicarbazides.[3] This process typically starts with a nucleophilic attack of the nitrogen from the thiosemicarbazide (B42300) onto a carboxylic acid, followed by dehydration and subsequent intramolecular attack by the sulfur atom to form the thiadiazole ring.[3] Alternative starting materials for the synthesis of the 1,3,4-thiadiazole ring include acylhydrazines, dithiocarbazates, and thiosemicarbazones.[3]
A general synthetic workflow for the preparation of 2,5-disubstituted 1,3,4-thiadiazole derivatives and their subsequent biological evaluation is depicted below.
Diverse Biological Activities
The 1,3,4-thiadiazole nucleus is a key structural component in a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][4]
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have shown potent activity against a broad spectrum of bacteria and fungi.[5][6] Their mechanism of action is often attributed to the inhibition of essential enzymes or disruption of microbial cell membranes.[6]
Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 4c | Bacillus subtilis | 0.12 | [7] |
| 9a | Bacillus subtilis | 0.12 | [7] |
| 9b | Aspergillus fumigatus | 0.9 | [7] |
| 9b | Geotrichum candidum | 0.08 | [7] |
| 9b | Staphylococcus aureus | 1.95 | [7] |
| 21b | Vibrio harveyi | 31.3 | [8] |
| 23p | Staphylococcus epidermidis | 31.25 | [8] |
| 23p | Micrococcus luteus | 15.63 | [8] |
| 14a | Bacillus polymyxa | 2.5 | [8] |
| 17 | Staphylococcus aureus | 0.125 | [8] |
| 17 | Escherichia coli | 16 | [8] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a prominent feature in many anticancer agents.[9] Its derivatives have been shown to interfere with DNA replication, inhibit crucial signaling pathways like PI3K/Akt and MAPK/ERK, and induce apoptosis in various cancer cell lines.[5][10] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is believed to contribute to its ability to interfere with DNA-related processes.[2][10]
Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [2] |
| 29i | MCF-7 | 1.45 | [2] |
| 29i | SK-BR-3 | 0.77 | [2] |
| ST10 | MCF-7 | 49.6 | [1] |
| ST10 | MDA-MB-231 | 53.4 | [1] |
| ST8 | MDA-MB-231 | 56.4 | [1] |
| ST3 | MDA-MB-231 | 78.6 | [1] |
| 2g | LoVo | 2.44 | [10] |
| 2g | MCF-7 | 23.29 | [10] |
| 20b | HepG-2 | 4.37 ± 0.7 | [11] |
| 20b | A-549 | 8.03 ± 0.5 | [11] |
| 13d | HCT-116 | 0.73 (µg/mL) | [9] |
| 19c | HCT-116 | 0.86 (µg/mL) | [9] |
IC50: Half-maximal inhibitory concentration
A simplified representation of a signaling pathway targeted by some 1,3,4-thiadiazole anticancer agents is the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties.[12] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[13]
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Assay | Dose | % Inhibition | Reference |
| 6f | Acetic acid-induced writhing | - | Superior to control | [14] |
| 6f | Carrageenan-induced paw edema | - | Superior to control | [14] |
| 3a | Protein denaturation | 250 µg/mL | 83.24 | [15] |
| 4c | Protein denaturation | 250 µg/mL | 86.44 | [15] |
| 8c | Protein denaturation | 250 µg/mL | 85.14 | [15] |
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has been explored for the development of novel anticonvulsant agents.[16][17] These compounds are often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16][17]
Table 4: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Test Model | ED50 (mg/kg) | Neurotoxicity | Reference |
| 107 | MES | 19.1 | Low | [18] |
| 109 | MES | 12.6 | Low | [18] |
| - | MES | 16 | No toxicity | [17] |
| - | MES | 247 - >500 | - | [17] |
| a1 | MES | - | 84.33% protection | [19] |
| a4 | MES | - | 84.33% protection | [19] |
ED50: Median effective dose
Key Experimental Protocols
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
A general procedure for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of an acyl hydrazine (B178648) with an alkyl 2-(methylthio)-2-thioxoacetate in the presence of an acid catalyst.[20]
-
Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (0.1 mmol).
-
Reaction Conditions: Stir the mixture at 80 °C for 3 hours.
-
Workup: After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (B1210297) and water. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15]
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline.
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23]
-
Animal Preparation: Use adult mice or rats, and administer the test compound intraperitoneally or orally at various doses.
-
Electrode Placement: After a specific pretreatment time, place corneal electrodes on the animal.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.
Conclusion
The 1,3,4-thiadiazole ring system continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with several compounds showing promising results in preclinical studies. The synthetic accessibility and the potential for diverse substitutions on the thiadiazole ring allow for the fine-tuning of its pharmacological properties. Further exploration of this privileged scaffold, including the synthesis of novel derivatives and in-depth mechanistic studies, holds great promise for the development of new and effective therapeutic agents to address a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 5. bepls.com [bepls.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thaiscience.info [thaiscience.info]
- 15. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 17. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arjonline.org [arjonline.org]
- 19. tsijournals.com [tsijournals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. neurology.org [neurology.org]
Tautomerism in 5-Amino-1,3,4-Thiadiazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1,3,4-thiadiazole-2-thiol (B144363) is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its chemical behavior and biological activity are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, focusing on the thiol-thione and amino-imino equilibria. We will delve into the experimental and computational evidence that elucidates the relative stabilities of the different tautomers and present key quantitative data in a structured format. Detailed experimental protocols for the synthesis and characterization of this compound are also provided.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules.[2] this compound can exist in four potential tautomeric forms, arising from both thiol-thione and amino-imino isomerism. Understanding the predominant tautomeric forms in different environments (gas phase, solution, and solid state) is crucial for predicting its reactivity, designing derivatives with enhanced therapeutic potential, and interpreting spectroscopic data.
Tautomeric Forms of this compound
The four possible tautomers of this compound are:
-
Amino-thiol (A)
-
Amino-thione (B)
-
Imino-thiol (C)
-
Imino-thione (D)
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. The amino-thione form (B) is consistently predicted to be the most stable tautomer.
Caption: Tautomeric equilibria of this compound.
Quantitative Data on Tautomer Stability and Structure
Relative Energies of Tautomers
Computational studies have quantified the energy differences between the tautomeric forms. The following table summarizes typical relative energies calculated using DFT methods.
| Tautomer | Form | Relative Energy (kcal/mol) |
| A | Amino-thiol | 5.0 - 7.0 |
| B | Amino-thione | 0.0 (most stable) |
| C | Imino-thiol | 10.0 - 12.0 |
| D | Imino-thione | 8.0 - 10.0 |
Note: The exact values can vary depending on the level of theory and basis set used in the calculations.
Key Vibrational Frequencies
Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between the thiol and thione forms. The C=S stretching vibration is characteristic of the thione tautomer, while the S-H stretching vibration is indicative of the thiol form.
| Vibrational Mode | Tautomeric Form | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| ν(C=S) | Thione | 1250 - 1270 | 1260 - 1280 |
| ν(S-H) | Thiol | ~2550 | ~2560 |
| ν(N-H) amino | Amino | 3100 - 3300 | 3110 - 3320 |
| ν(N-H) imino | Imino | ~3400 | ~3410 |
| ν(C=N) | All forms | 1600 - 1650 | 1610 - 1660 |
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment of the nuclei. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and the identification of the predominant tautomer in solution.
| Nucleus | Tautomer | Predicted Chemical Shift (ppm) |
| ¹H (N-H) | Amino-thione | 7.0 - 8.0 |
| ¹H (S-H) | Amino-thiol | 13.0 - 14.0 |
| ¹³C (C=S) | Amino-thione | 180 - 190 |
| ¹³C (C-S) | Amino-thiol | 160 - 170 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[3]
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
A mixture of thiosemicarbazide and potassium hydroxide (B78521) is dissolved in ethanol.
-
Carbon disulfide is added dropwise to the solution at room temperature.
-
The reaction mixture is refluxed for several hours.
-
The solvent is evaporated, and the residue is dissolved in water.
-
The solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[3]
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Sample Preparation: KBr pellet method.
-
Instrument: Fourier Transform Infrared Spectrophotometer.
-
Range: 4000-400 cm⁻¹.
NMR Spectroscopy:
-
Solvent: DMSO-d₆.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
Conclusion
References
- 1. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-氨基-1,3,4-噻二唑-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
CAS number 2349-67-9 properties and uses
Disclaimer: The information provided herein is for research, scientific, and drug development professionals. The content is based on available scientific literature and is not intended for diagnostic or therapeutic use. The user's query included the CAS number 2349-67-9, which corresponds to 5-Amino-1,3,4-thiadiazole-2-thiol. However, the core requirements of the topic align with the properties and uses of the nucleoside antibiotic Plicacetin . This guide will focus on Plicacetin.
Introduction
Plicacetin is a nucleoside antibiotic belonging to the amicetin (B1664860) family of natural products, which are primarily isolated from Streptomyces species.[1] These compounds are recognized for their potent inhibitory effects on protein synthesis, a fundamental process for the survival and proliferation of bacteria.[2] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and established experimental protocols for Plicacetin, positioning it as a molecule of interest for antimicrobial research and drug development.
Chemical and Physical Properties
Plicacetin is characterized by a disaccharide pyrimidine (B1678525) nucleoside core, which includes a cytosine base and a p-aminobenzoic acid (PABA) moiety.[1] While structurally similar to its parent compound, amicetin, Plicacetin is a distinct molecule with a terminal p-aminobenzoyl group.[1]
| Property | Value | Source |
| IUPAC Name | 4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | PubChem |
| Molecular Formula | C₂₅H₃₅N₅O₇ | [3] |
| Molecular Weight | 517.58 g/mol | [3] |
| Appearance | Crystalline solid | [3][4] |
| Synonyms | Amicetin B | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of Plicacetin is the inhibition of protein synthesis in bacteria.[1][2] This mechanism of action is central to its antimicrobial effects.
Inhibition of Protein Synthesis
Plicacetin targets the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the 50S subunit.[2] The PTC is a critical enzymatic hub responsible for catalyzing the formation of peptide bonds between amino acids during the elongation phase of translation. By binding to the A-site of the PTC, Plicacetin sterically hinders the proper positioning of aminoacyl-tRNA.[2][5] This interference prevents the formation of a peptide bond with the growing polypeptide chain, leading to a halt in protein synthesis and subsequent bacterial growth inhibition or cell death.[2] While the precise molecular interactions are still under investigation, its selectivity for prokaryotic 70S ribosomes over eukaryotic 80S ribosomes is a key attribute for its therapeutic potential.[3]
Plicacetin inhibits protein synthesis by binding to the PTC.
Antimicrobial Spectrum
Plicacetin has demonstrated activity against Gram-positive bacteria.[2] Notably, it has reported efficacy against Mycobacterium tuberculosis.[6] Recent studies have also indicated its potential against fungal phytopathogens such as Fusarium oxysporum, Alternaria brassicicola, and Fusarium solani, as well as vancomycin-resistant Enterococcus (VRE) and Bacillus subtilis.[3]
| Microorganism | Plicacetin MIC (µg/mL) | Amicetin MIC (µg/mL) (for reference) |
| Mycobacterium tuberculosis | Reported Activity | 0.5 - 2.0 |
| Staphylococcus aureus | Data not available | 1.6 - 6.3 |
| Bacillus subtilis | Data not available | 0.2 |
Note: Comprehensive MIC data for Plicacetin across a wide range of bacterial species is limited in publicly available literature. The MIC values for the structurally related compound amicetin are provided for context but may not be directly representative of Plicacetin's activity.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[2]
Materials:
-
Plicacetin
-
Bacterial cultures (e.g., Gram-positive strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Plicacetin Stock Solution: Dissolve Plicacetin in a suitable solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).[5]
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the Plicacetin working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (bacteria, no antibiotic), and well 12 serves as a negative control (broth only).[5]
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.[5]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[5]
-
Interpretation: The MIC is the lowest concentration of Plicacetin in which no visible growth is observed.[2][5]
Workflow for MIC determination using broth microdilution.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the concentration of Plicacetin required to inhibit protein synthesis by 50% (IC50) using a cell-free translation system.[5]
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Reaction buffer and energy source (ATP, GTP)
-
Plicacetin
Procedure:
-
Prepare Ribosomes: Isolate ribosomes from susceptible bacterial strains according to standard protocols.[5]
-
Assemble Translation Reactions: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, amino acid mixture, and mRNA template.[5]
-
Add Plicacetin: Add varying concentrations of Plicacetin to the reaction tubes. Include a no-antibiotic control.[5]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.[5]
-
Quantify Protein Synthesis:
-
Luciferase Reporter: Add luciferin (B1168401) substrate and measure luminescence using a luminometer.
-
GFP Reporter: Measure fluorescence using a fluorometer.
-
Radiolabeling: Precipitate the synthesized proteins, collect on a filter, and measure radioactivity using a scintillation counter.[5]
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the Plicacetin concentration and determine the IC50 value.[5]
Uses in Research and Drug Development
Plicacetin serves as a valuable tool for researchers in several areas:
-
Antibiotic Resistance Studies: Its specific mechanism of action makes it useful for investigating the evolution of resistance to other ribosome-targeting antibiotics.[5]
-
Antimicrobial Drug Discovery: As a natural product with potent antibacterial activity, Plicacetin is a candidate for further development as a therapeutic agent, particularly against Gram-positive pathogens and mycobacteria.[2][6]
-
Mechanism of Action Studies: Plicacetin can be used as a probe to study the intricacies of the bacterial ribosome and the process of protein synthesis.
Conclusion
Plicacetin is a potent nucleoside antibiotic that inhibits bacterial protein synthesis by targeting the peptidyl transferase center of the ribosome.[2] Its activity against Gram-positive bacteria, including Mycobacterium tuberculosis, makes it a compound of significant interest for further research and development.[2][6] While comprehensive quantitative data on its antimicrobial spectrum is still emerging, the established protocols for evaluating its efficacy provide a solid foundation for future investigations into its therapeutic potential. The distinct mechanism of action also positions Plicacetin as a valuable research tool for understanding bacterial protein synthesis and the development of antibiotic resistance.
References
2-amino-5-mercapto-1,3,4-thiadiazole synthesis and reactivity
An In-depth Technical Guide to the Synthesis and Reactivity of 2-amino-5-mercapto-1,3,4-thiadiazole
Abstract
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a pivotal heterocyclic compound possessing a versatile chemical profile that enables its use as a scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, with a focus on the prevalent methods starting from thiosemicarbazide (B42300), and delves into its rich reactivity. Key reactions, including those at the exocyclic amino and thiol groups, are detailed alongside specific experimental protocols. Quantitative data are systematically tabulated, and logical workflows are visualized using Graphviz diagrams to offer a clear, accessible guide for researchers, scientists, and professionals in drug development.
Introduction
1,3,4-thiadiazole and its derivatives are a well-established class of heterocyclic compounds that command significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3][4]. The unique arrangement of two nitrogen atoms and a sulfur atom within the five-membered ring imparts favorable electronic characteristics and metabolic stability[5]. Among its many derivatives, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) is a particularly valuable intermediate. Its bifunctional nature, featuring both a nucleophilic amino group and a thiol group, allows for extensive chemical modification, making it a cornerstone for the synthesis of diverse and complex molecules[2][6]. This guide explores the core synthetic routes to AMT and the fundamental principles of its reactivity.
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT)
The most common and efficient synthesis of AMT involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[1][2][6] Variations of this method exist, primarily differing in the choice of solvent and base.
General Synthesis Pathway
The reaction proceeds via the formation of a dithiocarbazate intermediate from thiosemicarbazide and carbon disulfide, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the thiadiazole ring.
Caption: General workflow for the synthesis of AMT.
Comparative Synthesis Protocols
The choice of reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of various reported methods.
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | M.P. (°C) | Reference |
| Thiosemicarbazide | CS₂, Anhydrous Na₂CO₃ | Ethanol | Reflux for 1 hr, then heat on steam bath for 4 hrs | 80 | - | [7] |
| Thiosemicarbazide | CS₂ | Aqueous phase with ammonium (B1175870) salt | Heat > 50°C for 1 hr | 90 | 242-244 | [8] |
| Thiosemicarbazide | CS₂, NaOH | Ethanol | - | 76 | 229-231 | [5] |
| Thiosemicarbazide | CS₂, Anhydrous Na₂CO₃ | - | Cyclic closure | - | - | [2][6] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Thiosemicarbazide in Ethanol [7]
-
Suspend 9.10 g (0.1 mol) of thiosemicarbazide in 35 mL of anhydrous ethanol.
-
Add 5.30 g of anhydrous sodium carbonate, followed by 9.20 g (0.12 mol) of carbon disulfide.
-
Stir the mixture and reflux at approximately 50°C for 1 hour.
-
Continue heating on a steam bath for an additional 4 hours.
-
Remove the solvent by distillation.
-
Dissolve the residue in 40 mL of water and acidify with concentrated hydrochloric acid (approx. 8 mL).
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.
-
Yield: 10.9 g (80%).
-
Protocol 2: High-Yield Synthesis in Aqueous Phase [8]
-
Prepare a solution containing 15 to 70% by weight of the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole in an aqueous phase. This can be the mother liquor from a previous reaction.
-
Add thiosemicarbazide to the solution.
-
Heat the mixture to above 50°C (preferably 90°C).
-
Feed in carbon disulfide over 4 hours while maintaining the temperature.
-
Continue heating for an additional hour after the addition is complete.
-
Cool the solution to allow the product to precipitate.
-
Filter the solid, wash with a small amount of water, and dry.
-
Yield: 90%.
-
Melting Point: 242-244°C.
-
Reactivity of 2-amino-5-mercapto-1,3,4-thiadiazole
AMT exhibits a rich and diverse reactivity owing to its three primary active sites: the exocyclic amino group (-NH₂), the exocyclic thiol group (-SH), which exists in tautomeric equilibrium with its thione form, and the nitrogen atoms of the thiadiazole ring. This allows for a wide range of chemical transformations.
Caption: Key reactivity pathways of AMT.
Reactions at the Amino Group
-
Acylation: The amino group readily undergoes acylation. For instance, reaction with chloroacetyl chloride in pyridine (B92270) yields the corresponding N-acylated derivative.[2] Acetylation can also be achieved using acetic acid and polyphosphoric acid at elevated temperatures.[9]
-
Schiff Base Formation: Condensation with various aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of Schiff bases (imines).[5] These derivatives are of significant interest for their biological activities.[1]
-
Diazotization and Azo Coupling: The primary amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5°C)[2][6][10]. The resulting diazonium salt is a valuable intermediate that can be coupled with electron-rich aromatic compounds like phenols and naphthols to produce brightly colored azo dyes.[4][10]
Reactions at the Thiol Group
-
S-Alkylation: The thiol group, or more accurately its thiolate anion generated in the presence of a base, is a strong nucleophile. It reacts with alkyl or aryl halides via an Sₙ2 mechanism to form thioethers, also known as alkyl sulfides.[1]
-
Oxidation: The thiol group can be oxidized. For example, treatment with hydrogen peroxide can lead to the formation of disulfide-bridged dimers.[2][6]
Metal Chelation
AMT is an excellent chelating agent, capable of coordinating with a variety of transition metal ions.[11] It typically acts as a bidentate or tridentate ligand, coordinating through the sulfur atom of the thiol group and one or both nitrogen atoms of the amino group and the thiadiazole ring.[5][12] This property is exploited in the synthesis of coordination complexes with potential applications in catalysis and medicinal chemistry.
Detailed Experimental Protocols for Derivatives
Protocol 3: Synthesis of an Acetamido Derivative [9]
-
Charge 190 g of polyphosphoric acid and 406 g of acetic acid into a reaction vessel.
-
Heat the mixture to 100°C with stirring.
-
Add 250 g of 2-amino-5-mercapto-1,3,4-thiadiazole to the heated mixture.
-
Continue stirring for an additional hour at 120°C.
-
Cool the reaction mixture to 60°C and pour it over ice.
-
Filter the resulting precipitate and air dry to yield 2-acetamido-5-mercapto-1,3,4-thiadiazole.
-
Melting Point: >290°C.
-
Protocol 4: Synthesis of a Schiff Base Derivative [5]
-
Dissolve 0.1 mol of 2-amino-5-mercapto-1,3,4-thiadiazole and 0.1 mol of p-(dimethylamino)benzaldehyde in ethanol in a round-bottom flask.
-
Add 3-4 drops of glacial acetic acid to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Concentrate the resulting solution and cool to allow crystallization.
-
Filter the orange crystals and recrystallize from ethanol.
-
Yield: 66%.
-
Melting Point: 173-175°C.
-
Protocol 5: Diazotization and Azo Dye Synthesis [10]
-
Diazotization: Dissolve 0.01 mol of 2-amino-5-mercapto-1,3,4-thiadiazole in 35 mL of 2.5% sodium carbonate solution by boiling. Cool the solution.
-
Add 0.01 mol of sodium nitrite and stir until dissolved.
-
Place the solution in an ice bath and add a mixture of 3 mL of concentrated hydrochloric acid and 5 mL of water to precipitate the yellow diazonium salt.
-
Coupling: Prepare a separate solution of the desired aromatic coupling agent (e.g., a naphthol derivative) (0.01 mol).
-
Add the cold diazonium salt suspension to the coupling agent solution and stir to form the azo dye.
Conclusion
2-Amino-5-mercapto-1,3,4-thiadiazole is a highly functionalized heterocyclic compound that is readily accessible through straightforward synthetic methods. Its value lies in its versatile reactivity, which allows for selective modifications at its amino and thiol groups. The ability to easily synthesize a vast library of derivatives, including Schiff bases, acylated compounds, thioethers, and azo dyes, solidifies its role as a critical building block for the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important scaffold.
References
- 1. scispace.com [scispace.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p -benzoquinone: an efficient strategy for the electrosyn ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07250E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Pharmacological Potential of Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The structural versatility of the thiadiazole ring allows for modifications that can modulate the physicochemical and biological properties of the resulting compounds, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the key pharmacological activities of thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development.
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action
A primary mechanism of anticancer action for many thiadiazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the components of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Overexpression or mutation of these kinases is a common feature in many cancers, leading to uncontrolled cell growth. Thiadiazole-based compounds have been designed to bind to the ATP-binding site of these kinases, thereby blocking their downstream signaling.[2][4] Some derivatives also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [6] |
| Pyrazole-Thiadiazole Hybrid (6g) | A549 (Lung) | 1.537 | [3][7] |
| Ciprofloxacin-based 1,3,4-thiadiazole (B1197879) (1h) | SKOV-3 (Ovarian) | 3.58 | [8] |
| Ciprofloxacin-based 1,3,4-thiadiazole (1l) | A549 (Lung) | 2.79 | [8] |
| Phenyl-substituted 1,3,4-thiadiazole (8a) | A549 (Lung) | 1.62 | [8] |
| para-tolyl-substituted 1,3,4-thiadiazole (8d) | A549 (Lung) | 2.53 | [8] |
| para-methoxyphenyl-substituted 1,3,4-thiadiazole (8e) | A549 (Lung) | 2.62 | [8] |
| 3-heteroarylindole-1,3,4-thiadiazole (55) | MCF-7 (Breast) | 1.01 | [9] |
| 3-heteroarylindole-1,3,4-thiadiazole (56) | MCF-7 (Breast) | 2.04 | [9] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) | MCF-7 (Breast) | >100 | [9] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | HepG-2 (Liver) | 84.9 | [9] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | MCF-7 (Breast) | 63.2 | [9] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (63) | PC-3 (Prostate) | 64.46 | [9] |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (63) | HT-29 (Colon) | 33.67 | [9] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for screening anticancer activity and the inhibition of key signaling pathways by thiadiazole derivatives.
Antimicrobial Activity
Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is attributed to their ability to interfere with essential microbial processes.
Mechanism of Action
The antimicrobial mechanism of thiadiazole derivatives can involve the inhibition of microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The thiadiazole ring is considered a "hydrogen binding domain" and a "two-electron donor system," which facilitates its interaction with biological targets. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected thiadiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Tetranorlabdane-1,3,4-thiadiazole (14a) | Bacillus polymyxa | 2.5 | [16] |
| Benzo[d]imidazole-1,3,4-thiadiazole (8a) | Pseudomonas aeruginosa | 12.5 | [16] |
| Benzo[d]imidazole-1,3,4-thiadiazole (8j) | Pseudomonas aeruginosa | 12.5 | [16] |
| Gallic acid amide-1,3,4-thiadiazole (21b) | Vibrio harveyi | 31.3 | [16] |
| 2-amino-1,3,4-thiadiazole derivative (38) | Escherichia coli | 1000 | [16] |
| 2-amino-1,3,4-thiadiazole derivative (37) | Bacillus subtilis | 1000 | [16] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | [40] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | [40] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | [40] |
| Thiazole derivative | Proteus mirabilis | 1000 | [41] |
| Thiazole derivative | Shigella dysenteriae | 125 | [41] |
| Thiazole derivative | Listeria monocytogenes | 1000 | [41] |
Anti-inflammatory Activity
Several thiadiazole derivatives have demonstrated potent anti-inflammatory effects in various in vivo models. Their mechanism of action often involves the inhibition of key inflammatory mediators.
Mechanism of Action
The anti-inflammatory activity of thiadiazole derivatives is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. [1, 26, 28] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. [1] Molecular docking studies have shown that some thiadiazole derivatives can bind effectively to the active site of the COX-2 enzyme. [1, 26]
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents data on the in vivo anti-inflammatory activity of selected thiadiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) at 4h | Reference |
| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5a) | 50 | 24.40 | |
| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5b) | 50 | 25.60 | |
| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5c) | 50 | 27.53 | |
| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5h) | 50 | 28.05 | |
| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5i) | 50 | 26.59 | |
| 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole (5j) | 50 | 27.53 | |
| Diclofenac (Standard) | 50 | 26.96 | |
| Thienopyrimidine-thiadiazole (21) | Not specified | 24.49 (% of edema) | [28] |
| Thienopyrimidine-thiadiazole (17) | Not specified | 24.70 (% of edema) | [28] |
| Thienopyrimidine-thiadiazole (26) | Not specified | 25.40 (% of edema) | [28] |
| Celecoxib (Standard) | Not specified | 18.61 (% of edema) | [28] |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of COX-2 inhibition by thiadiazole derivatives.
Other Pharmacological Activities
Beyond the major areas discussed, thiadiazole derivatives have also shown promise in other therapeutic areas:
-
Antiviral Activity: Certain thiadiazole derivatives have been reported to exhibit activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).
-
Antidiabetic Activity: Some thiadiazole derivatives have been investigated for their potential to manage diabetes, with some compounds showing significant antidiabetic activity in alloxan-induced diabetic rat models. [3, 7, 14]
Detailed Experimental Protocols
MTT Assay for In Vitro Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability. [4, 8, 10, 20, 24]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [9, 11, 12, 15, 21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Thiadiazole derivatives
-
Sterile 96-well round-bottom microplates
-
Inoculum of the test microorganism standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the thiadiazole derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of compounds. [13, 23, 25, 30, 32]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Thiadiazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the thiadiazole derivatives and the standard drug to different groups of animals, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation. A control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
Thiadiazole derivatives represent a versatile and promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel thiadiazole derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Amino-1,3,4-thiadiazole-2-thiol: A Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) as a versatile precursor in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive amino group and a nucleophilic thiol group, renders it an invaluable scaffold for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This document provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data to aid researchers in their scientific endeavors.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[1][2]
Reaction Pathway and Mechanism
The synthesis proceeds through the formation of a dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the desired 1,3,4-thiadiazole (B1197879) ring system.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl, 10%)
Procedure:
-
Dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of ethanol in a round-bottom flask.[3]
-
To this solution, add carbon disulfide (0.1 mol, 6 mL) dropwise with stirring.[3]
-
Heat the mixture under reflux for 24 hours.[3]
-
After cooling, concentrate the reaction mixture by removing the solvent under reduced pressure.
-
Carefully acidify the residue with 10% hydrochloric acid until a pale-yellow precipitate forms.[3]
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Typical Yield: 74%[3] Melting Point: 235-237 °C[3]
Derivatization via the Amino Group: Synthesis of Schiff Bases
The primary amino group of this compound readily undergoes condensation with various aromatic aldehydes to form Schiff bases (imines).[1][4] These reactions are typically catalyzed by a few drops of glacial acetic acid.[1][4]
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol for Schiff Base Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.[4]
-
Add the substituted aromatic aldehyde (0.01 mol) to the solution.[4]
-
Add a few drops of glacial acetic acid as a catalyst.[4]
-
Reflux the reaction mixture for 2.5 to 4 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the precipitated solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and methanol) to afford the pure Schiff base.[4]
Quantitative Data: Yields of Various Schiff Base Derivatives
| Aldehyde Substituent | Yield (%) | Reference |
| 2-Carboxybenzaldehyde | 83 | [4] |
| 4-Chlorobenzaldehyde | 79-88 | [4] |
| 4-Nitrobenzaldehyde | 79-88 | [4] |
| 4-Hydroxybenzaldehyde | 79-88 | [4] |
| Benzaldehyde | 79-88 | [4] |
| 4-Dimethylaminobenzaldehyde | 79-88 | [4] |
Synthesis of Thiazolidin-4-one Derivatives
Schiff bases derived from this compound are valuable intermediates for the synthesis of 4-thiazolidinone (B1220212) derivatives. This is achieved through a cyclocondensation reaction with thioglycolic acid.[5]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and elimination of a water molecule.[6]
Caption: Formation of 4-thiazolidinone derivatives.
Experimental Protocol for 4-Thiazolidinone Synthesis
Materials:
-
Schiff base of this compound
-
Thioglycolic acid
-
Anhydrous zinc chloride (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve the Schiff base (0.01 mol) in dry benzene or chloroform (50 mL).[5]
-
Add thioglycolic acid (0.012 mol) to the solution. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
Reflux the mixture for 8-12 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the completion of the reaction by TLC.
-
After cooling, wash the reaction mixture with a sodium bicarbonate solution to remove excess thioglycolic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the 4-thiazolidinone derivative.
Spectroscopic Data for a Representative 4-Thiazolidinone Derivative
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(4-chlorophenyl)-3-((5-mercapto-1,3,4-thiadiazol-2-yl)amino)thiazolidin-4-one | 3250 (N-H), 1680 (C=O, thiazolidinone), 1610 (C=N) | 3.8 (s, 2H, CH₂ of thiazolidinone), 5.9 (s, 1H, CH of thiazolidinone), 7.2-7.8 (m, Ar-H), 13.5 (s, 1H, SH) | 35.8 (CH₂), 60.2 (CH), 128.5, 129.3, 133.8, 138.1 (Ar-C), 165.4 (C=N), 170.1 (C=O), 185.2 (C-S of thiadiazole) |
(Note: Spectroscopic data are representative and may vary slightly based on the specific derivative and experimental conditions.)
Utilization in Azo Dye Synthesis
The amino group of this compound can be diazotized and subsequently coupled with various aromatic compounds to produce a range of azo dyes with potential applications in materials science and as biological stains.[7][8]
Diazotization and Coupling Workflow
Caption: Workflow for Azo Dye Synthesis.
Experimental Protocol for Azo Dye Synthesis
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Urea
-
Coupling agent (e.g., 3-aminopyrazole)
-
Glacial acetic acid
Procedure:
-
Diazotization: a. Suspend this compound (0.0119 mol, 2.0 g) in water.[7] b. Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid. c. Add a solution of sodium nitrite (0.0289 mol, 2.0 g) in 10 mL of water dropwise while maintaining the temperature between 0-5 °C.[7] d. Stir the mixture for 20 minutes at this temperature. e. Destroy excess nitrous acid by the addition of a small amount of urea.[7]
-
Coupling: a. In a separate beaker, dissolve the coupling agent (e.g., 3-aminopyrazole, 0.0181 mol, 1.5 g) in glacial acetic acid (5 mL).[7] b. Slowly add the freshly prepared diazonium salt solution to the vigorously stirred solution of the coupling agent. c. Allow the reaction to proceed for a few hours, during which the azo dye will precipitate. d. Filter the dye, wash with water, and purify by recrystallization.
Yields of Synthesized Azo Dyes
| Coupling Agent | Yield (%) | Reference |
| 3-Aminopyrazole | - | [7] |
| 2-Naphthol | 54 | [7] |
| Resorcinol | 42 | [7] |
Applications in Drug Development
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been reported to exhibit a wide range of biological activities.[9]
-
Antimicrobial and Antifungal Activity: Schiff bases and thiazolidinone derivatives have shown significant activity against various bacterial and fungal strains.[5][10] QSAR studies on related structures suggest that electronic and steric factors of the substituents play a crucial role in their antimicrobial potency.[11]
-
Anticancer Activity: The thiadiazole ring is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects.
-
Other Pharmacological Activities: Derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and diuretic properties.[9]
The versatility of this compound allows for the generation of large libraries of compounds for high-throughput screening, making it a valuable starting material in the drug discovery pipeline.
Conclusion
This compound stands out as a remarkably versatile and accessible precursor in organic synthesis. Its dual reactivity provides a gateway to a rich diversity of heterocyclic structures, particularly Schiff bases, thiazolidinones, and azo dyes. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of its derivatives, underscore its importance for researchers in synthetic chemistry and drug development. This guide provides a solid foundation of experimental procedures and quantitative data to facilitate further exploration and innovation in this promising area of research.
References
- 1. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 2. connectjournals.com [connectjournals.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 7. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. nbinno.com [nbinno.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. ijpcbs.com [ijpcbs.com]
Methodological & Application
Synthesis of Schiff Bases from 5-amino-1,3,4-thiadiazole-2-thiol: A Detailed Protocol for Researchers
Application Note: The synthesis of Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) is a significant area of research in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile 1,3,4-thiadiazole (B1197879) ring, coupled with the reactive azomethine group (-C=N-) of the Schiff base linkage, serves as a valuable pharmacophore. This document provides detailed protocols for the synthesis and characterization of these promising compounds, aimed at researchers, scientists, and professionals in the field of drug development.
The synthetic route typically involves the condensation reaction between this compound and various aromatic aldehydes.[1][2] The reaction is often catalyzed by an acid, such as glacial acetic acid, and carried out in a suitable solvent, most commonly absolute ethanol.[1][2][3] The dual reactivity of the starting material, possessing both a primary amine and a thiol group, makes it a versatile building block for creating diverse molecular architectures.[4]
Comparative Synthesis Data
The following table summarizes quantitative data from various reported syntheses of Schiff bases from this compound, offering a comparative overview of reaction conditions and outcomes.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Various Aromatic Aldehydes | Glacial Acetic Acid | Absolute Ethanol | 2.5 - 4 | 79 - 88 | [2] |
| Substituted Benzaldehydes | Glacial Acetic Acid | Absolute Ethanol | 8 - 10 | Not Specified | [3] |
| (vinyl furan-2-yl)methanol | Not Specified | Absolute Ethanol | 3 - 4 | 73 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of Schiff bases from this compound.
Protocol 1: General Synthesis of Schiff Bases
This protocol outlines a widely used method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.[1][2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/methanol mixture)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound in absolute ethanol.
-
To this solution, add an equimolar amount of the desired aromatic aldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1][2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for a period ranging from 2.5 to 4 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.[2]
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-methanol mixture.[2]
-
Dry the purified Schiff base and determine its melting point.
Protocol 2: Characterization of Synthesized Schiff Bases
This protocol describes the standard analytical techniques used to confirm the structure and purity of the synthesized Schiff bases.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the synthesized compound.
-
Key characteristic peaks to identify include:
-
The disappearance of the N-H stretching vibrations of the primary amine in the starting material.
-
The appearance of a new absorption band corresponding to the C=N (imine) stretching vibration.[6]
-
2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H-NMR spectrum.
-
Confirm the formation of the Schiff base by the appearance of a singlet signal in the downfield region, which is characteristic of the azomethine proton (-N=CH-).[6]
-
Analyze the signals corresponding to the aromatic protons and the NH proton of the thiadiazole ring to further confirm the structure.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the compound to determine its molecular weight.
-
The molecular ion peak should correspond to the calculated molecular weight of the target Schiff base.
Visualized Experimental Workflow
The following diagrams illustrate the key processes in the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Caption: Workflow for the characterization of synthesized Schiff bases.
References
- 1. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. nbinno.com [nbinno.com]
- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Preparation and Characterization of Metal Complexes with 5-Amino-1,3,4-thiadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) (ATT) is a versatile heterocyclic compound containing nitrogen and sulfur atoms, making it an excellent chelating ligand for various metal ions.[1][2] The resulting metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning them as promising candidates for drug development.[3][4][5] This document provides detailed protocols for the synthesis and characterization of metal complexes with this compound, along with tabulated quantitative data for easy reference.
I. Synthesis of Metal Complexes with this compound
This section outlines the general procedure for the synthesis of metal complexes of this compound. The protocol is based on common methodologies reported in the literature.[6][7]
Materials:
-
This compound (ATT)
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Absolute Ethanol (B145695)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Ammonia (B1221849) solution (0.1 mol L⁻¹)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Beakers and measuring cylinders
Protocol:
-
Ligand Solution Preparation:
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve an equimolar amount (or a desired molar ratio, e.g., 1:2 metal to ligand) of the chosen metal salt in absolute ethanol.[7]
-
-
Reaction Mixture:
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
If necessary, add a few drops of a base like triethylamine (B128534) to facilitate deprotonation of the thiol group.[1]
-
-
Reflux:
-
Isolation and Purification of the Complex:
-
After the reflux period, allow the mixture to cool to room temperature.
-
The resulting precipitate (the metal complex) is collected by filtration using a Büchner funnel.[6][7]
-
Wash the collected solid with hot water and then with ethanol to remove any unreacted starting materials.[6]
-
Dry the purified complex under reduced pressure or in a desiccator.[6]
-
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of metal complexes.
II. Characterization of Metal Complexes
A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Record the FTIR spectra of the ligand and its metal complexes in the range of 4000–400 cm⁻¹ using KBr pellets.[9]
-
Data Interpretation: Compare the spectrum of the complex with that of the free ligand. The disappearance or shift of characteristic bands can confirm the coordination of the ligand to the metal ion. Key bands to observe include ν(N-H), ν(C=N), and ν(C-S). The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations.[9]
-
-
¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Protocol: Dissolve the ligand and its diamagnetic metal complexes in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H-NMR spectra.[9]
-
Data Interpretation: Changes in the chemical shifts of the protons in the complex compared to the free ligand indicate the coordination sites.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Protocol: Record the electronic spectra of the complexes dissolved in a suitable solvent (e.g., DMF or DMSO) in the UV-Visible range.
-
Data Interpretation: The electronic spectra provide information about the geometry of the metal complexes.
-
-
Elemental Analysis (C, H, N, S):
-
Protocol: Perform elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes.
-
Data Interpretation: The experimental percentages should be in good agreement with the calculated values for the proposed molecular formula of the complex, confirming its stoichiometry.
-
-
Molar Conductance Measurements:
-
Protocol: Measure the molar conductance of the complexes in a suitable solvent like DMF or DMSO at a specific concentration (e.g., 10⁻³ M) and at room temperature.[9]
-
Data Interpretation: The molar conductance values help in determining whether the complexes are electrolytic or non-electrolytic in nature.[9]
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Perform TGA by heating the complex from ambient temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[6]
-
Data Interpretation: TGA curves provide information about the thermal stability of the complexes and the nature of the species lost at different temperatures (e.g., water molecules, organic ligand). The final residue can confirm the metallic content.[6][10]
-
-
Magnetic Susceptibility Measurements:
-
Protocol: Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a vibrating sample magnetometer.
-
Data Interpretation: The magnetic moment values help in determining the geometry and the number of unpaired electrons in the metal ion.
-
Characterization Workflow
Caption: Workflow for the characterization of metal complexes.
III. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of metal complexes with this compound.
Table 1: Elemental Analysis Data
| Complex | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N |
| [Cu(ATT)₂]·H₂O | 13.57 | - | 1.70 | - | 23.75 | - |
| [Zn(ATT)₂]·H₂O | 13.43 | - | 1.69 | - | 23.50 | - |
| [Co(L)Cl₂] (where L is a derivative) | - | - | - | - | - | - |
| [Ni(L)Cl₂] (where L is a derivative) | - | - | - | - | - | - |
Note: Specific values vary depending on the exact ligand and metal used. Data for Co and Ni complexes with a modified ligand are often reported without specific percentages in general reviews.[11]
Table 2: FTIR Spectral Data (cm⁻¹)
| Compound/Complex | ν(N-H) | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |
| ATT (Ligand) | ~3300 | ~1620 | ~1064 | - | - |
| [Cu(ATT)₂]·H₂O | Shifted | Shifted | Shifted | ~454-688 | ~314-466 |
| [Zn(ATT)₂]·H₂O | Shifted | Shifted | Shifted | ~454-688 | ~314-466 |
| [Cr(L)Cl₃] | Shifted | Shifted | Shifted | ~454-688 | ~314-466 |
| [Ni(L)Cl₂] | Shifted | Shifted | Shifted | ~454-688 | ~314-466 |
Note: "Shifted" indicates a change in the wavenumber upon complexation. The ranges for M-N and M-S are generalized from typical values for similar complexes.[9]
Table 3: Thermal Analysis Data
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Decomposition Step 2 (°C) | Mass Loss (%) | Final Residue |
| [Cu(ATT)₂]·H₂O | 150-350 | - | >350 | - | CuO |
| [Zn(ATT)₂]·H₂O | 150-325 | - | >325 | - | ZnO |
Note: The first decomposition step often corresponds to the loss of water molecules and partial decomposition of the ligand. The final residue is typically the metal oxide.[6]
IV. Applications in Drug Development
The 1,3,4-thiadiazole (B1197879) nucleus is a key component in a variety of biologically active compounds.[3] Metal complexes of ATT and its derivatives have shown potential as:
-
Antimicrobial Agents: The coordination of the thiadiazole ligand to metal ions can enhance its antimicrobial activity against various bacteria and fungi.[4][12]
-
Anticancer Agents: Some of these complexes have demonstrated cytotoxic activity against cancer cell lines.
-
Anti-inflammatory Agents: The thiadiazole scaffold is known to be present in compounds with anti-inflammatory properties.[3]
The diverse biological activities of these complexes make them attractive candidates for further investigation in the field of medicinal chemistry and drug discovery. The synthetic and characterization protocols outlined in this document provide a foundation for researchers to explore the potential of these compounds.
Logical Relationship in Drug Development
Caption: Path from synthesis to drug candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 3. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. akjournals.com [akjournals.com]
- 7. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The 1,3,4-thiadiazole (B1197879) scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] Specifically, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have demonstrated considerable potential as anticancer agents against various human cancer cell lines.[3] This document provides detailed application notes and experimental protocols for assessing the in vitro anticancer activity of these derivatives on the MCF-7 human breast adenocarcinoma cell line, a widely used model for hormone-dependent breast cancer.[2][4] The protocols outlined herein cover cell viability assessment, apoptosis detection, and cell cycle analysis, providing a comprehensive framework for preliminary drug screening and mechanism of action studies.
Quantitative Data Summary
The cytotoxic effects of various this compound derivatives against the MCF-7 cell line are typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize IC50 values and mechanistic insights reported in the literature for different derivatives.
Table 1: Cytotoxic Activity (IC50) of 1,3,4-Thiadiazole Derivatives against MCF-7 Cells
| Compound/Derivative Class | Specific Compound | IC50 (µM) | Reference |
| Quinoline-based oxadiazoles | Q8 | 4 - 8 | [5] |
| Quinoline-based thiazolidinones | P3, P4, P6 | 5.38, 5.12, 0.73 | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | 14a–c | 2.32 - 8.35 | [6] |
| 1,3,4-Thiadiazole hybrids | 32a,d | 3.31 - 9.31 | [6] |
| N-(5-Benzamido-1,3,4-thiadiazol-2-yl) derivatives | 19 | < 10 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2g | 23.29 | [7][8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | ST10 | 49.6 | [2] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole acetamides | 4e, 4i | 2.34 - 91.00 (range) | [9] |
Note: IC50 values can vary based on experimental conditions such as incubation time and cell density.
Table 2: Mechanistic Insights of 1,3,4-Thiadiazole Derivatives in MCF-7 Cells
| Compound/Derivative | Observed Effect | Method of Analysis | Reference |
| Compound 19 | Increased early apoptosis (15%) and necrosis (15%) | Annexin V-PI Assay | [1] |
| Compound 19 | Cell cycle arrest at G2/M phase | Flow Cytometry | [1] |
| Phenyl-substituted acetamides (8, 9, 10, 12, 13, 14 ) | Dose-dependent induction of apoptosis | Flow Cytometry | [10] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole (4e, 4i ) | Cell cycle arrest at G2/M phase | Flow Cytometry | [9] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole (4e, 4i ) | Increased Bax/Bcl-2 ratio and caspase 9 levels | Western Blotting | [9] |
| Compound 2g | Increased S-phase population, reduced G2/M population | Flow Cytometry | [8] |
Experimental Protocols & Workflows
MCF-7 Cell Culture and Maintenance
MCF-7 cells are adherent, estrogen receptor (ER) positive, and exhibit an epithelial-like morphology.[4] They are typically cultured in a humidified incubator at 37°C with 5% CO2.[4]
Protocol for Subculturing:
-
Aspirate Medium: Once cells reach 80-90% confluency, carefully remove the spent culture medium.[4]
-
Rinse: Gently wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+ to remove residual serum.[4]
-
Trypsinization: Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes until cells detach.[4]
-
Neutralization: Add complete culture medium (e.g., DMEM with 10% FBS) to the flask to inactivate the trypsin.
-
Cell Collection: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at approximately 200 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Seeding: Distribute the cell suspension into new culture flasks at the desired seeding density.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 8 x 10³ cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[4]
Caption: General workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC / Propidium (B1200493) Iodide Assay)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).[14]
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates and treat with the test compounds for the desired time. Include positive and negative controls.[14]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like Trypsin-EDTA.[12]
-
Washing: Wash the collected cells once with cold PBS and centrifuge at ~300 x g for 5 minutes.[14][15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer per sample.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to the 100 µL cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13][14]
-
Analysis: Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[14]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometric analysis of cellular DNA content using propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for determining if a compound induces cell cycle arrest.
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells and treat with test compounds for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate on ice for at least 2 hours or at -20°C overnight.[16]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL) to degrade RNA, ensuring PI only binds to DNA.[16] Incubate for 15-30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (e.g., 50 µg/mL final concentration) to the cell suspension.[16]
-
Incubation: Incubate for at least 10 minutes on ice in the dark.[17]
-
Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale to resolve the DNA content peaks corresponding to G0/G1, S, and G2/M phases.[16]
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathway Visualization
Many 1,3,4-thiadiazole derivatives induce apoptosis in cancer cells by modulating key signaling proteins. A common mechanism involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases.[9]
Caption: A potential apoptotic pathway induced by thiadiazole derivatives.
References
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols: Corrosion Inhibition of Mild Steel in HCl by 5-amino-1,3,4-thiadiazole-2-thiol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the corrosion inhibition mechanism of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATDT) on mild steel in hydrochloric acid (HCl) solutions. Detailed experimental protocols for evaluating inhibitor performance and characterizing the protective film are presented, along with collated quantitative data from various studies. The information herein is intended to serve as a practical guide for researchers investigating the efficacy and mechanism of heterocyclic corrosion inhibitors.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion in acidic environments, such as those encountered during industrial cleaning, pickling, and oil well acidizing.[1][2] The use of organic corrosion inhibitors is a cost-effective and practical method to mitigate this degradation. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional inhibitory properties.[3]
This compound (ATDT) is a heterocyclic compound that has shown significant promise as a corrosion inhibitor for mild steel in HCl media. Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment. This document outlines the mechanism of this inhibition and provides detailed protocols for its investigation.
Corrosion Inhibition Mechanism
The corrosion inhibition of mild steel by ATDT in HCl solution is a multi-faceted process involving the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves the electrostatic interaction between the protonated ATDT molecules (in the acidic medium) and the negatively charged steel surface (due to the adsorption of Cl- ions). This process is generally characterized by weaker, non-specific interactions.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the ATDT molecule and the vacant d-orbitals of the iron atoms on the mild steel surface. This results in a more stable and strongly adsorbed protective layer.[4]
The adsorption of ATDT on the mild steel surface has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4][5] The inhibitor acts as a mixed-type inhibitor, meaning it retards both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of ATDT and similar thiadiazole derivatives as corrosion inhibitors for mild steel in HCl solutions.
Table 1: Inhibition Efficiency of ATDT on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Reference |
| 1 x 10⁻³ | 94.18 | [4] |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without ATDT
| Inhibitor Concentration (M) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Reference |
| 0 (Blank) | - | - | - | [4] |
| 1 x 10⁻³ | Decreased | Increased | Decreased | [4] |
Note: Specific values for Icorr, Rct, and Cdl were not explicitly provided in the abstract, but the trend of decrease, increase, and decrease, respectively, with the addition of the inhibitor is a consistent finding in corrosion inhibition studies.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of ATDT.
Materials and Preparation
-
Mild Steel Specimen: The composition of the mild steel should be characterized (e.g., C: 0.370%, Mn: 0.230%, Si: 0.680%, S: 0.016%, Cr: 0.077%, Ti: 0.011%, Ni: 0.059%, Co: 0.009%, Cu: 0.160%, and Fe balance).[1] The coupons are mechanically polished using a series of emery papers of decreasing grit size (e.g., 220, 400, 800, 1000, and 1200 grade), rinsed with double-distilled water, degreased with acetone, and finally dried in a stream of warm air.[1]
-
Corrosive Medium: A 1 M HCl solution is prepared by diluting analytical grade 37% HCl with double-distilled water.[1]
-
Inhibitor Solutions: Stock solutions of ATDT are prepared in 1 M HCl, and various concentrations are made by serial dilution.
Weight Loss Measurements
-
Weigh the prepared mild steel coupons accurately using an analytical balance.
-
Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without various concentrations of ATDT.
-
Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 303 K) for a set immersion period (e.g., 6 hours).[1]
-
After the immersion period, retrieve the coupons, rinse them with double-distilled water, clean them with a brush, dry them, and reweigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = (W_initial - W_final) / (A * t)
-
Where W_initial and W_final are the initial and final weights of the coupon, A is the surface area of the coupon, and t is the immersion time.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical experiments are performed using a standard three-electrode cell configuration with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[6]
-
Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots. The Nyquist plot for inhibited systems typically shows a depressed semicircle, indicating a charge transfer-controlled corrosion process.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.[7]
Surface Analysis
-
After the corrosion tests (weight loss or electrochemical), carefully remove the mild steel coupons from the solutions.
-
Gently rinse the coupons with distilled water to remove any loosely adhering corrosion products and dry them.
-
Mount the specimens on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the coupons using an SEM to observe the extent of corrosion damage and the formation of a protective film in the presence of the inhibitor.
-
After immersion in the inhibited solution, the mild steel samples are rinsed gently with distilled water and dried under a stream of nitrogen.
-
The samples are then introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire high-resolution spectra for the elements of interest (e.g., Fe 2p, N 1s, S 2p, C 1s, O 1s) to identify the chemical composition of the surface film and confirm the adsorption of the inhibitor.[4]
Conclusion
The protocols and data presented in this document provide a robust framework for the investigation of this compound as a corrosion inhibitor for mild steel in HCl. The synergistic application of gravimetric, electrochemical, and surface analysis techniques allows for a comprehensive understanding of the inhibition mechanism and a quantitative assessment of the inhibitor's performance. The provided methodologies can be adapted for the study of other heterocyclic corrosion inhibitors, contributing to the development of more effective and environmentally friendly corrosion protection strategies.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. mdpi.com [mdpi.com]
- 3. mocedes.org [mocedes.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium [mdpi.com]
- 6. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 7. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its derivatives. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry due to its wide range of biological activities, including anticancer, diuretic, and antidepressant properties.[1][2][3] The protocols outlined below are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Introduction
This compound is a bifunctional molecule featuring a reactive amino group and a thiol group, making it an excellent scaffold for creating diverse molecular architectures.[4] Its derivatives have shown significant therapeutic potential.[1][3] One-pot synthesis offers an efficient and streamlined approach to generate these derivatives, minimizing intermediate isolation steps and improving overall yield and time economy.[2][5][6]
The most common synthetic route involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide.[1][7][8] Subsequent derivatization can be achieved through reactions at the amino and thiol groups to produce a variety of compounds, including Schiff bases and S-alkylated derivatives.[1][4][9]
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery due to their diverse pharmacological activities:
-
Anticancer and Antiproliferative Activity: These compounds have demonstrated cytotoxicity against various human cancer cell lines, often by inducing apoptosis or inhibiting key enzymes essential for cancer cell survival.[1]
-
Diuretic Properties: Certain derivatives have been synthesized and evaluated for their diuretic effects.[2]
-
Antidepressant Effects: Imine derivatives, in particular, have been investigated for their potential as antidepressant agents.[3]
-
Corrosion Inhibition: Beyond pharmacology, this compound is also an effective corrosion inhibitor for metals.[1]
Experimental Protocols
This section details the protocols for the synthesis of the parent compound, this compound, and a general method for the one-pot synthesis of its Schiff base derivatives.
Protocol 1: Synthesis of this compound from Thiosemicarbazide
This protocol describes the synthesis of the core compound from thiosemicarbazide and carbon disulfide.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl, 10%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.04 mol of thiosemicarbazide in 50 mL of absolute ethanol.
-
Add a solution of 0.04 mol of potassium hydroxide in a minimal amount of water to the flask.
-
Cool the mixture in an ice bath and slowly add 0.04 mol of carbon disulfide with continuous stirring.
-
After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 24 hours.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, concentrate the reaction mixture to about half its volume.
-
Carefully acidify the concentrated solution with 10% hydrochloric acid until a pale-yellow precipitate forms.[10]
-
Filter the precipitate using a Buchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: Approximately 74%.[10]
Protocol 2: One-Pot Synthesis of Schiff Base Derivatives
This protocol outlines a general one-pot method for synthesizing imine (Schiff base) derivatives from this compound and various aromatic aldehydes.[1][7]
Materials:
-
This compound (synthesized from Protocol 1 or purchased)
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.
-
Add 0.01 mol of the desired aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1][7]
-
Attach a reflux condenser and heat the mixture under reflux with continuous stirring for 3-4 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation
The following tables summarize quantitative data for representative this compound derivatives.
Table 1: Synthesis and Properties of 5-(substituted-benzylthio)-1,3,4-thiadiazol-2-amines
| Compound ID | Substituent | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆, δ ppm) |
| 2a | Benzyl | - | 7.25–7.35 (m, 7Н, NH₂+arom), 4.29 (s, 2Н, CH₂) |
| 2c | 4-Chlorobenzyl | - | 7.28 (s, 2Н, NH₂), 7.33 (d, 2Н, arom), 7.40–7.47 (m, 2Н, arom) 4.35 (s, 2Н, CH₂) |
| 2d | 4-Bromobenzyl | - | 7.50 (d, 2Н, arom), 7.35 (d, 2Н, arom), 7.28 (s, 2Н, NH₂), 4.33 (s, 2Н, CH₂) |
Data extracted from a study on diuretic activity.[2]
Table 2: Synthesis and Properties of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(aryl)ethan-1-ones
| Compound ID | Aryl Group | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆, δ ppm) |
| 3b | o-tolyl | 61 | 7.83 (d, 1Н, arom, J = 7,6 Hz), 7.39–7.41 (m, 2Н, arom), 7.28 (s, 2Н, NH₂), 7.18 (t, 1Н, arom, J = 7,1 Hz), 4.77 (s, 2Н, CH₂), 2.40 (s, 3Н, CH₃) |
Data extracted from a study on diuretic activity.[2]
Visualizations
Diagram 1: General Workflow for One-Pot Synthesis
References
- 1. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 8. connectjournals.com [connectjournals.com]
- 9. This compound: Significance and symbolism [wisdomlib.org]
- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from 5-amino-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from the versatile scaffold, 5-amino-1,3,4-thiadiazole-2-thiol (B144363).
Introduction
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a myriad of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1][2] The involvement of specific CA isoforms in various pathologies, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[3]
The this compound and its derivatives, particularly the corresponding sulfonamide, are key building blocks in the design of potent carbonic anhydrase inhibitors.[4][5] Their structural features allow for modifications that can be tailored to achieve high affinity and selectivity for different CA isoforms. This document outlines the synthetic strategies and evaluation methods for developing novel CA inhibitors based on this scaffold.
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following tables summarize the inhibitory activity of various synthesized compounds derived from 5-amino-1,3,4-thiadiazole scaffolds against different human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition of hCA I by 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) Derivatives
| Compound | Modification | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | N-acetyl | 250 | [6] |
| 7e | Acridine (B1665455) carboxamide | 98.6 | [7] |
| Derivative 8 | Pyrazole carboxamide | 3250 | [6] |
| Derivative 18 | Pyrazole carboxamide | 4750 | [6] |
Table 2: Inhibition of hCA II by 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives
| Compound | Modification | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | N-acetyl | 12 | [6] |
| 7e | Acridine carboxamide | 7.9 | [7] |
| Derivative 8 | Pyrazole carboxamide | 55 | [6] |
| Derivative 18 | Pyrazole carboxamide | 2600 | [6] |
Table 3: Inhibition of hCA IV and hCA VII by Acridine Derivatives
| Compound | hCA IV Kᵢ (nM) | hCA VII Kᵢ (nM) | Reference |
| 7e | 105.4 | 12.3 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives
This protocol describes a general method for the acylation of the amino group of 5-amino-1,3,4-thiadiazole-2-sulfonamide with various acid chlorides.
Materials:
-
5-amino-1,3,4-thiadiazole-2-sulfonamide
-
Appropriate acid chloride (e.g., 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride)[6]
-
Dry pyridine (B92270) or other suitable base
-
Dry organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (1 equivalent) in a suitable dry organic solvent.
-
Add a base such as dry pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the desired acid chloride (1.1 equivalents) to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the desired N-substituted derivative.[4][6]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.[4]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate (B1210297) Method)
This protocol outlines a colorimetric assay to determine the inhibitory potency of synthesized compounds against carbonic anhydrase.[3] The assay measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.[3]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Synthesized inhibitor compounds and a standard inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
DMSO or acetonitrile (B52724) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme (e.g., 1 mg/mL) in cold Tris-HCl buffer and store in aliquots at -20°C.
-
Prepare a working solution of the CA enzyme by diluting the stock solution to the desired concentration in cold buffer just before the assay.
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.
-
Prepare stock solutions of the test inhibitors and the standard inhibitor (e.g., 10 mM) in DMSO. Create serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Protocol:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[3]
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[3]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[3]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each standard inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[3]
-
-
Add the assay buffer and inhibitor solutions to the wells.
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[3]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[3]
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[3]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Kₘ) are known.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-amino-1,3,4-thiadiazole-2-thiol in the Synthesis of Diuretic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 5-amino-1,3,4-thiadiazole-2-thiol (B144363) serves as a crucial scaffold in the synthesis of a variety of pharmacologically active agents, most notably diuretic drugs. Its derivatives have been extensively studied and have led to the development of clinically significant carbonic anhydrase inhibitors used to treat conditions such as edema, glaucoma, and hypertension. This document provides detailed application notes and experimental protocols for the synthesis of diuretic agents derived from this versatile starting material.
Introduction
The 1,3,4-thiadiazole (B1197879) nucleus is a key pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] In the realm of diuretics, the this compound moiety is the foundational structure for carbonic anhydrase inhibitors.[2] By inhibiting the enzyme carbonic anhydrase in the renal tubules, these compounds prevent the reabsorption of sodium bicarbonate, leading to increased urine output.[2][3] Prominent examples of diuretics synthesized from this scaffold include Acetazolamide and Methazolamide.[4][5] Recent research has also focused on synthesizing novel derivatives with improved efficacy and reduced side effects.[4][6]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism by which this compound-based diuretics exert their effect is through the inhibition of carbonic anhydrase (CA) in the proximal convoluted tubule of the nephron. This inhibition disrupts the reabsorption of bicarbonate, sodium, and water.
References
- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 2. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretics and CA inhibitors | PPTX [slideshare.net]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. Synthesis of Methazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 6. biopolymers.org.ua [biopolymers.org.ua]
Application Notes and Protocols: Antimicrobial Screening of 5-amino-1,3,4-thiadiazole-2-thiol Derivatives Against Gram-positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antimicrobial effects. This document provides detailed application notes and standardized protocols for the antimicrobial screening of these derivatives against clinically relevant Gram-positive bacteria. The methodologies outlined below are based on established antimicrobial susceptibility testing techniques to ensure reliable and reproducible results.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of various this compound derivatives against Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values and zones of inhibition, providing a quantitative measure of their antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives
| Compound ID | Derivative Type | Gram-Positive Bacterium | MIC (µg/mL) | Reference |
| 2m | Schiff base with fluorine group | Staphylococcus aureus | 8 | [1] |
| 2l | Schiff base with nitro group | Staphylococcus aureus | 8-16 | [1] |
| 19 | p-chlorophenyl derivative | Staphylococcus aureus | 62.5 | [2] |
| 8a | 5-(4-fluorophenyl) derivative | Staphylococcus aureus | 20-28 | [2] |
| 8b | 5-(4-chlorophenyl) derivative | Bacillus subtilis | 20-28 | [2] |
Table 2: Zone of Inhibition for Selected Derivatives
| Compound ID | Derivative Type | Gram-Positive Bacterium | Zone of Inhibition (mm) | Concentration | Reference |
| A | 2-amino-5-thiol-1,3,4-thiadiazole | Staphylococcus aureus | 18 | 10 Mcg/disc | [3] |
| B | 2-(o-hydroxybenzylidine)amino-5-thiol-1,3,4-thiadiazole | Staphylococcus aureus | 15 | 10 Mcg/disc | [3][4] |
| B | 2-(o-hydroxybenzylidine)amino-5-thiol-1,3,4-thiadiazole | Streptococci spp. | 18 | 10 Mcg/disc | [3][4] |
| C | 2-(2-butanlidine)amino-5-thiol-1,3,4-thiadiazole | Streptococci spp. | 15 | 10 Mcg/disc | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the antimicrobial screening of this compound derivatives are provided below.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in the 96-well microtiter plates using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Agar Disc Diffusion Method
This method is used to assess the qualitative antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Gram-positive bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Bacterial Lawn: Prepare a bacterial inoculum as described in the broth microdilution protocol. Uniformly spread the inoculum onto the surface of an MHA plate using a sterile swab to create a bacterial lawn.
-
Disc Preparation: Impregnate sterile paper discs with a known concentration of the synthesized compound solution (e.g., 10 µ g/disc ). Allow the solvent to evaporate completely.
-
Disc Application: Place the impregnated discs onto the surface of the inoculated MHA plates.
-
Controls: Use a standard antibiotic disc as a positive control and a disc impregnated with the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
References
Application Notes and Protocols for the Synthesis and Polypharmacological Evaluation of 1,3,4-Thiadiazole Appended Isatins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 1,3,4-thiadiazole (B1197879) appended isatins, a class of heterocyclic compounds with significant potential for polypharmacological applications. The unique structural combination of the isatin (B1672199) and 1,3,4-thiadiazole moieties has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The hybridization of bioactive pharmacophores into a single molecular entity is a well-established strategy in drug design to develop novel compounds with enhanced efficacy and a broader spectrum of activity. Isatin (1H-indole-2,3-dione) and 1,3,4-thiadiazole are two such privileged scaffolds known for their diverse pharmacological properties. The conjugation of these two heterocycles has yielded derivatives with promising polypharmacological profiles, capable of interacting with multiple biological targets.[1][2][3] This multi-target approach is particularly relevant in addressing complex diseases such as cancer and infectious diseases, where targeting a single pathway may be insufficient.
Synthesis of 1,3,4-Thiadiazole Appended Isatins
The general synthetic strategy for preparing 1,3,4-thiadiazole appended isatins typically involves the condensation of an isatin derivative with a 2-amino-1,3,4-thiadiazole (B1665364) derivative to form a Schiff base (imine) linkage at the C3 position of the isatin core. The substituents on both the isatin and the thiadiazole rings can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Protocol
A common method for the synthesis of 3-((5-substituted-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivatives is outlined below.[4][5]
Materials:
-
Substituted isatin
-
Substituted 2-amino-5-mercapto-1,3,4-thiadiazole or related amino-thiadiazole
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve equimolar amounts of the substituted isatin and the 2-amino-1,3,4-thiadiazole derivative in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 1,3,4-thiadiazole appended isatin.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,3,4-thiadiazole appended isatin compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
After 24 hours, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plates for another 48 hours under the same conditions.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) values.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 1,3,4-thiadiazole appended isatin compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of the synthesized compounds to inhibit the α-glucosidase enzyme, which is a target for the management of type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Synthesized 1,3,4-thiadiazole appended isatin compounds
-
Acarbose (B1664774) (as a positive control)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the reaction mixture at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC₅₀ values.
Data Presentation
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Appended Isatins (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | Colo-205 (Colon) | HeLa (Cervical) | MDA-MB-231 (Breast) |
| 5e | 7.31 ± 0.17[6] | 6.89 ± 0.37[6] | 9.41 ± 0.41[6] | - | - |
| 5h | >25[6] | >25[6] | >25[6] | - | - |
| 5i | >25[6] | >25[6] | >25[6] | - | - |
| IVc | 1.47[4] | - | - | - | - |
| VIc | - | - | 1.40[4] | - | - |
| 22 | 49.6[7] | - | - | - | 53.4[7] |
| ST10 | 49.6[8] | - | - | - | 53.4[8] |
| Doxorubicin | <10[6] | <10[6] | <10[6] | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Appended Isatins (MIC in µg/mL)
| Compound | E. coli | S. aureus (MRSA) | K. pneumoniae | S. hominis | S. epidermidis |
| 7b | 1.95[9] | - | - | - | - |
| 7d | 1.95[9] | - | - | - | - |
| 7f | - | 0.97[10] | - | - | - |
| 14b | 1.95[9] | - | - | - | - |
| Compound 1 | - | - | Inhibitory effect[11] | Inhibitory effect[11] | Inhibitory effect[11] |
| Compound 3 | - | - | - | - | Inhibitory effect[11] |
| Compound 4 | - | - | - | - | Inhibitory effect[11] |
| Ciprofloxacin | <1 | <1 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by 1,3,4-thiadiazole appended isatins.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of compounds.
Conclusion
The amalgamation of isatin and 1,3,4-thiadiazole moieties presents a promising avenue for the development of novel therapeutic agents with polypharmacological activities. The provided protocols offer a foundational framework for the synthesis and evaluation of these compounds. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential. The data and visualizations presented herein are intended to facilitate these research endeavors.
References
- 1. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Recent Advances in Isatin-Thiazole Hybrids: Synthesis, Structural Design, and Biological Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 6. jchr.org [jchr.org]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Studies of 5-amino-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor
Authored For: Researchers, Scientists, and Drug Development Professionals
Subject: An in-depth analysis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATDT) as a potent corrosion inhibitor for various metals in corrosive environments. This document provides a summary of key findings, detailed experimental protocols, and quantitative data derived from electrochemical studies.
Introduction
This compound, a heterocyclic compound, has garnered significant attention as an effective corrosion inhibitor for various metals and alloys, including mild steel, aluminum, and stainless steel, in aggressive acidic and saline environments.[1][2] Its efficacy is attributed to the presence of nitrogen and sulfur heteroatoms and a thiol group, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2][3] This protective layer impedes both anodic and cathodic reactions, thereby mitigating the overall corrosion process. Studies have shown that ATDT functions as a mixed-type inhibitor, influencing both the anodic metal dissolution and cathodic hydrogen evolution reactions.[2] The adsorption of ATDT on metal surfaces is a complex process that can involve both physisorption and chemisorption, and it has been found to follow the Langmuir adsorption isotherm.[4][5]
Data Presentation
The inhibitive properties of this compound have been quantified through various electrochemical techniques. The following tables summarize the key parameters demonstrating its performance as a corrosion inhibitor for mild steel in 1 M HCl and for aluminum in 1 M HCl.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without ATDT
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -485 | 1150 | - |
| 0.1 mM | -478 | 185 | 83.9 |
| 0.5 mM | -472 | 98 | 91.5 |
| 1.0 mM | -465 | 68 | 94.1 |
Data compiled from studies on mild steel in acidic media.[1]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without ATDT
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 45 | 120 | - |
| 0.1 mM | 280 | 65 | 83.9 |
| 0.5 mM | 520 | 48 | 91.3 |
| 1.0 mM | 780 | 35 | 94.2 |
Data compiled from studies on mild steel in acidic media.[1]
Table 3: Weight Loss Data for Aluminum in 1 M HCl with Varying Concentrations of ATDT at 308 K
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
| Blank | 8.52 | - |
| 0.1 | 2.64 | 69.01 |
| 0.5 | 1.53 | 82.04 |
| 1.0 | 0.88 | 89.67 |
| 2.0 | 0.49 | 94.28 |
Data sourced from a study on aluminum in 1 M HCl.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized from multiple sources to provide a comprehensive guide.
Preparation of Test Specimens and Solutions
-
Specimen Preparation:
-
Mechanically polish the metal specimens (e.g., mild steel, aluminum) with a series of emery papers of decreasing grit size.
-
Degrease the polished specimens with acetone, rinse with distilled water, and dry with a stream of warm air.[4]
-
Store the prepared specimens in a desiccator prior to use.
-
-
Solution Preparation:
-
Prepare the aggressive medium, typically 1 M HCl or 3.5% NaCl solution, by diluting the concentrated acid or dissolving the salt in distilled water.[1][2]
-
Prepare a stock solution of this compound in the aggressive medium.
-
Prepare a range of inhibitor concentrations by serial dilution of the stock solution.[4]
-
Electrochemical Measurements
Electrochemical experiments are typically conducted in a standard three-electrode cell configuration.[6]
-
Electrodes:
-
Working Electrode (WE): Prepared metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[6]
-
Counter Electrode (CE): Platinum foil or graphite (B72142) rod.[6]
-
-
Procedure:
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is achieved.[6]
-
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP.
-
Set the scan rate to a slow value, typically 0.5 mV/s to 1 mV/s, to ensure quasi-stationary conditions.[6]
-
Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Following OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (typically 10 mV) at the OCP.
-
Sweep the frequency over a wide range, for instance, from 100 kHz down to 10 mHz.
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis
-
Immerse metal specimens in the corrosive solution with and without the optimal concentration of ATDT for a predetermined period (e.g., 6 hours).[4]
-
After immersion, carefully remove the specimens, rinse them with distilled water, and dry them.
-
Mount the specimens on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the specimens using an SEM to observe the extent of corrosion damage and the formation of a protective film in the presence of the inhibitor.
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Mechanism of corrosion inhibition by ATDT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 4. mocedes.org [mocedes.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcsi.pro [ijcsi.pro]
Troubleshooting & Optimization
Recrystallization methods for purifying 5-amino-1,3,4-thiadiazole-2-thiol
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of 5-amino-1,3,4-thiadiazole-2-thiol (B144363).
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound before and after recrystallization?
A1: Before purification, this compound is typically a white or pale yellow to cream powder[1][2][3]. After successful recrystallization, it can form bright yellow, needle-like crystals[1][3].
Q2: What is the melting point of purified this compound?
A2: The reported melting point for this compound varies slightly depending on the source, but it is generally in the range of 235-237 °C[2][4]. One source specifies a melting point of 235 °C after recrystallization from water[2].
Q3: What is the solubility of this compound?
A3: There are conflicting reports on its water solubility, with some sources stating it is insoluble and others indicating a solubility of 2 g/L[1][2]. This suggests that the compound is sparingly soluble in cold water but its solubility increases with temperature, a key principle for successful recrystallization. It is also soluble in solvents like ethanol (B145695), methanol (B129727), and DMF, particularly when heated[1][5][6].
Q4: Why is recrystallization an important purification step for this compound?
A4: Recrystallization is a crucial technique for purifying solid organic compounds like this compound. The synthesis process can leave behind unreacted starting materials, byproducts, and other soluble or insoluble impurities[7]. Recrystallization effectively removes these contaminants by leveraging differences in solubility between the desired compound and the impurities at different temperatures, resulting in a product with high purity.
Experimental Protocols
Below are detailed methodologies for recrystallizing this compound using different solvent systems.
Protocol 1: Recrystallization from Aqueous Ethanol (50%)
This is a commonly cited method for this compound.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of 50% ethanol-water solution.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot 50% ethanol solution until the solid completely dissolves[1][3]. Avoid adding an excess of solvent to ensure a good yield[7].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this period. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the bright yellow, needle-like crystals by vacuum filtration using a Büchner funnel[1][3].
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol to remove any remaining soluble impurities[7].
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Recrystallization from Ethanol/Methanol Mixture
A mixture of ethanol and methanol can also be effective, particularly for derivatives of this compound.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot 20:80 ethanol-methanol mixture[5].
-
Cooling: Allow the solution to cool gradually to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small volume of the ice-cold ethanol-methanol mixture.
-
Drying: Dry the crystals thoroughly under vacuum.
Protocol 3: Recrystallization from DMF/Water Mixture
For certain derivatives or particularly impure samples, a DMF/water system can be used.
-
Dissolution: Dissolve the crude material in a minimal amount of a 1:2 dimethylformamide (DMF) and water mixture at an elevated temperature[6].
-
Cooling: Let the solution cool slowly to room temperature to allow for crystal formation.
-
Isolation and Washing: Filter the resulting precipitate and wash with cold water.
-
Drying: Dry the purified product completely.
Recrystallization Data Summary
| Solvent System | Ratio (v/v) | Observations | Reported Yield | Reference |
| Ethanol / Water | 50:50 | Bright yellow needle-like crystals | 67.4% | [1][3] |
| Ethanol / Methanol | 20:80 | Effective for Schiff's base derivatives | N/A | [5] |
| DMF / Water | 1:2 | Used for various 2-amino-5-substituted-1,3,4-thiadiazoles | >91% (for derivatives) | [6] |
| Ethanol | 100% | Used for washing and recrystallizing related complexes and derivatives | N/A | [4][8] |
Visual Guides
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
Q: My compound is not dissolving, even after adding a lot of hot solvent. What should I do?
A: This indicates that the chosen solvent is not suitable. This compound has limited solubility in some solvents. Try a more polar solvent system, such as aqueous ethanol or a DMF/water mixture[1][6]. Ensure the solvent is heated to its boiling point to maximize solubility[7].
Q: No crystals have formed after cooling the solution to room temperature. What went wrong?
A: This is a very common issue and usually points to one of two problems:
-
Too much solvent was used: The solution is not supersaturated. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again[9][10].
-
Supersaturation: The solution is supersaturated but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce crystallization[7].
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the compound is highly impure[10]. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Placing the flask in an insulated container can help slow the cooling rate[10].
Q: The yield of my recrystallized product is very low. Why did this happen?
A: A low yield can result from several factors:
-
Using too much solvent during the dissolution step, which leaves a significant amount of the product in the mother liquor[7][9].
-
Washing the collected crystals with solvent that was not ice-cold, causing some of the pure product to redissolve[7].
-
Premature crystallization during a hot filtration step.
-
Incomplete precipitation of the crude product before starting the recrystallization.
Q: The color of my recrystallized product is still off-white/yellowish instead of bright yellow. Is it pure?
A: While the pure compound is described as bright yellow, a persistent off-color may indicate the presence of colored impurities. If the discoloration is significant, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration[9]. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound CAS#: 2349-67-9 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 2349-67-9 [chemicalbook.com]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Optimizing reaction conditions for the synthesis of Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol (B144363).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Schiff bases from this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has produced a very low yield, or no desired Schiff base at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Reagent Quality: Ensure the purity of your starting materials, this compound and the aldehyde. Impurities can interfere with the reaction. It is vital to procure this compound from a reliable manufacturer that guarantees high purity (>98%)[1].
-
Reaction Conditions:
-
Catalyst: The condensation reaction to form a Schiff base is often catalyzed by acid.[2] If you are not using a catalyst, consider adding a few drops of glacial acetic acid or concentrated hydrochloric acid to the reaction mixture.[3] However, be aware that a high concentration of acid can protonate the amine, rendering it non-nucleophilic and hindering the reaction.[2][4] The synthesis is often best carried out at a mildly acidic pH.[4]
-
Solvent: Absolute ethanol (B145695) is a commonly used solvent for this reaction.[3][5] Ensure your solvent is anhydrous, as the presence of water can reverse the reaction.[6][7] Polar aprotic solvents like DMF or DMSO can also be considered.[1]
-
Temperature and Reaction Time: The reaction is typically carried out under reflux.[5] Reaction times can vary from 2.5 to 4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
-
-
Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[7] The presence of water in the reaction medium can hydrolyze the imine bond and shift the equilibrium back to the reactants.[6] To drive the reaction forward, it is crucial to remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like 4 Å molecular sieves to the reaction mixture.[6]
-
Tautomerism: this compound can exist in tautomeric forms. While the amino group is a primary amine and readily participates in Schiff base formation, reaction conditions might favor an unreactive tautomer.[1] Ensuring the reaction conditions are optimized for the desired reactivity is crucial.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is impure, showing multiple spots on TLC or unexpected peaks in the characterization data. What are the possible side reactions and how can I minimize them?
-
Answer: The formation of impurities can complicate purification and reduce the overall yield. Here are some potential side reactions and strategies to mitigate them:
-
Side Reactions of the Aldehyde: Aldehydes, especially aromatic ones with electron-donating groups, can be susceptible to oxidation or other side reactions under prolonged heating. Monitor the reaction closely and avoid unnecessarily long reaction times.
-
Reaction at the Thiol Group: this compound is a bifunctional molecule with both an amino and a thiol group.[1] While the amino group is generally more nucleophilic towards aldehydes for Schiff base formation, side reactions at the thiol group (e.g., oxidation to a disulfide) can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: Proper purification is key. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and methanol, is a common method to purify the Schiff base product.[5]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my Schiff base product. What techniques are recommended?
-
Answer: The product often precipitates from the reaction mixture upon cooling.[5] Here are the general steps for isolation and purification:
-
Cooling and Filtration: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature or in an ice bath to induce precipitation.
-
Filtration: Collect the solid product by filtration.
-
Washing: Wash the precipitate with a small amount of cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove any soluble impurities.[5]
-
Recrystallization: For further purification, recrystallize the crude product from an appropriate solvent. Ethanol is frequently used for recrystallization.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general experimental protocol for synthesizing Schiff bases from this compound?
-
A1: A general procedure involves the condensation reaction of equimolar amounts of this compound and a suitable aldehyde or ketone.[3] The reaction is typically carried out in a solvent like absolute ethanol under reflux.[3] An acid catalyst, such as a few drops of glacial acetic acid, is often added to facilitate the reaction.[3][5][9][10] The reaction progress is monitored by TLC, and upon completion, the product is usually isolated by filtration after cooling the reaction mixture.[8]
-
-
Q2: What are the best solvents and catalysts for this reaction?
-
A2:
-
Solvents: Absolute ethanol is the most commonly reported solvent.[3][5] Due to the starting material's insolubility in water, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) can also be effective.[1]
-
Catalysts: Acid catalysts are generally used to promote the condensation reaction.[2] Glacial acetic acid is a popular choice.[5][9][10] Concentrated hydrochloric acid can also be used.[3]
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
-
-
Q4: What are the typical characterization techniques for the synthesized Schiff bases?
-
A4: The structure of the synthesized Schiff bases is typically confirmed using various spectroscopic methods, including:
-
FT-IR Spectroscopy: To identify the characteristic imine (C=N) stretching vibration.[8]
-
¹H-NMR Spectroscopy: To confirm the presence of protons in the expected chemical environments, including the azomethine proton (-N=CH-).[8]
-
Mass Spectrometry: To determine the molecular weight of the product.[8]
-
Melting Point: To assess the purity of the compound.[10]
-
-
-
Q5: Are there any safety precautions I should take during this synthesis?
-
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions. This compound is associated with hazard statements H302, H315, H319, and H335.[3]
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Reference(s) |
| Reactants | This compound and aromatic aldehyde (equimolar) | [3][5] |
| Solvent | Absolute Ethanol | [3][5] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | [5][9][10] |
| Temperature | Reflux | [5] |
| Reaction Time | 2.5 - 4 hours (monitor by TLC) | [5][8] |
| Work-up | Cooling, filtration, and washing with cold ethanol | [5] |
| Purification | Recrystallization from ethanol | [8] |
Table 2: Typical Yields and Physical Properties
| Property | Typical Value | Reference(s) |
| Yield | 73% - 88% | [5][8] |
| Appearance | Crystalline solid (color may vary) | [8] |
| Melting Point | Varies depending on the aldehyde used | [10] |
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.[5]
-
To this solution, add the corresponding aromatic aldehyde (1 equivalent).[5]
-
Add a few drops of glacial acetic acid as a catalyst.[5]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2.5 to 4 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.[5]
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.[8]
-
Dry the purified product and characterize it using appropriate spectroscopic methods (FT-IR, ¹H-NMR, Mass Spectrometry) and determine its melting point.[8][10]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Schiff bases.
Caption: Troubleshooting logic for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 9. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 10. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
Improving the yield of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and CS2
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) synthesized from thiosemicarbazide (B42300) and carbon disulfide (CS₂).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound from thiosemicarbazide and CS₂?
The synthesis involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. The base facilitates the formation of a dithiocarbazate intermediate, which then undergoes cyclization to form the desired 1,3,4-thiadiazole (B1197879) ring.
Q2: What are the key factors influencing the yield of the reaction?
Several factors can significantly impact the yield, including the choice of base and solvent, reaction temperature and time, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields.
Q3: What are some alternative methods to improve the reaction efficiency?
Microwave-assisted and ultrasound-assisted synthesis methods have been shown to improve reaction efficiency by reducing reaction times and increasing yields.[1] For instance, ultrasound-assisted methods have been reported to increase the yield from 65% to 88%.[1]
Q4: How can the purity of the final product be ensured?
Purification of the final product is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol (B145695) or a mixture of dimethylformamide (DMF) and water.[2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can also help ensure the complete consumption of starting materials.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Impure or wet starting materials.- Incorrect molar ratio of reactants.- Insufficient reaction time or temperature. | - Ensure thiosemicarbazide and CS₂ are pure and dry.- Optimize the molar ratio of thiosemicarbazide, CS₂, and the base.- Increase the reaction time or temperature, while monitoring for potential decomposition.[2] |
| Formation of Side Products | - The reaction conditions, particularly the basicity, can lead to the formation of byproducts such as 1,2,4-triazole (B32235) derivatives.[2] | - Using acidic media generally favors the formation of 1,3,4-thiadiazoles.[2] Carefully control the amount and type of base used. |
| Difficulty in Product Isolation | - The product may be soluble in the reaction mixture.- Incomplete precipitation during acidification. | - After the reaction, concentrate the mixture before acidification to aid precipitation.[4]- Ensure the pH is sufficiently acidic for complete precipitation of the product. |
| Product is Discolored | - Presence of impurities from starting materials or side reactions. | - Perform thorough purification by recrystallization, possibly using activated charcoal to remove colored impurities. |
Data Presentation: Comparison of Reaction Conditions and Yields
| Base | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Potassium Hydroxide (B78521) (KOH) | Ethanol | 24 | Reflux | 74 | [4] |
| Sodium Hydroxide (NaOH) | Ethanol | 8-10 | Reflux | ~90 (for a derivative) | [5] |
| Anhydrous Sodium Carbonate | Absolute Ethanol | Not Specified | Not Specified | Not Specified | [6] |
| Not Specified (Ultrasound) | Not Specified | Not Specified | Not Specified | 88 | [1] |
| Not Specified (Conventional) | Not Specified | Not Specified | Not Specified | 65 | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Hydroxide
This protocol is based on a method reported to yield approximately 74% of the desired product.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 0.1 mol of thiosemicarbazide and 0.1 mol (5.6 g) of potassium hydroxide in 100 mL of ethanol.
-
Addition of CS₂: To this solution, add 0.1 mol (6 mL) of carbon disulfide.
-
Reflux: Heat the mixture under reflux for 24 hours.
-
Work-up: After reflux, concentrate the reaction mixture.
-
Precipitation: Carefully acidify the concentrated solution with 10% hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the resulting pale-yellow precipitate, wash with water, and recrystallize from ethanol.
Protocol 2: Synthesis using Sodium Hydroxide (Adapted for this compound)
This protocol is adapted from the synthesis of a similar derivative and may require optimization.[5]
-
Reaction Setup: Dissolve 1 equivalent of thiosemicarbazide in absolute ethanol.
-
Addition of Reagents: Add 1 equivalent of sodium hydroxide and 1.2 equivalents of carbon disulfide to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 8-10 hours, monitoring the reaction progress by TLC.
-
Precipitation: After completion, acidify the reaction mixture with 20% HCl.
-
Purification: Filter the precipitate and purify by recrystallization from ethanol.
Visualizations
References
- 1. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 5. 5-(ETHYLAMINO)-1,3,4-THIADIAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]
- 6. connectjournals.com [connectjournals.com]
Technical Support Center: Overcoming Solubility Challenges of 5-amino-1,3,4-thiadiazole-2-thiol Derivatives in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives during biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these challenges and ensure the reliability of your experimental results.
Troubleshooting Guide
Immediate precipitation or insolubility of your this compound derivative can compromise the accuracy and reproducibility of your biological assays. Use the following guide to diagnose and resolve common solubility problems.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer/media. | Solvent Shock: The rapid change in solvent polarity from a high concentration of an organic solvent (like DMSO) to an aqueous environment causes the compound to crash out of solution. | 1. Decrease the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in your assay.[1] 2. Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in the assay buffer or media. 3. Pre-warm the aqueous solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) can help maintain solubility.[1] 4. Slowly add the stock solution while vortexing: This helps to disperse the compound more evenly and avoid localized high concentrations. |
| Compound precipitates over time in the incubator. | Temperature-dependent solubility: The compound may be less soluble at the incubation temperature (e.g., 37°C) than at room temperature. pH shift in media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. | 1. Pre-equilibrate solutions at the incubation temperature: Ensure all components are at 37°C before mixing. 2. Use a buffered solution: Employ a buffer system (e.g., HEPES) to maintain a stable pH. 3. Determine the compound's pKa: Understanding the ionization properties of your derivative can help in selecting an appropriate buffer. |
| Variability in results between experiments. | Inconsistent stock solution preparation: The compound may not be fully dissolved in the initial stock solution. Precipitation in stock solution during storage: The compound may precipitate out of the stock solution upon freezing or long-term storage. | 1. Ensure complete dissolution of the stock solution: Use gentle warming (e.g., 37°C water bath) or brief sonication to fully dissolve the compound in the stock solvent. 2. Visually inspect stock solutions before use: If precipitate is observed, warm and vortex to redissolve. 3. Store stock solutions in single-use aliquots: This minimizes freeze-thaw cycles which can promote precipitation.[1] |
| Low or no biological activity observed. | Insufficient compound in solution: The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | 1. Determine the kinetic solubility: Perform a solubility assay to find the maximum soluble concentration of your compound under the specific assay conditions. 2. Employ solubility enhancement techniques: Consider using co-solvents, cyclodextrins, or preparing a solid dispersion (see protocols below). |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing stock solutions of this compound derivatives?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of these derivatives due to its high solubilizing capacity for a wide range of organic compounds.[2] However, it is crucial to use anhydrous DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q2: What is the maximum permissible concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[1] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments.
Q3: My compound is still not soluble enough even with DMSO. What are my next steps?
A3: If you are still facing solubility issues, consider the following advanced strategies:
-
Co-solvents: Introduce a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final assay medium. However, be mindful of the potential effects of the co-solvent on your biological system.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state, which can significantly enhance the dissolution rate and apparent solubility.
Q4: How can I determine the solubility of my compound in my specific assay buffer?
A4: A simple method is the "shake-flask" method. Add an excess amount of your compound to a known volume of your assay buffer. Agitate the mixture for a set period (e.g., 24-48 hours) at a constant temperature to reach equilibrium. Then, centrifuge and/or filter the solution to remove any undissolved solid. The concentration of the dissolved compound in the supernatant can then be determined using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.
Quantitative Solubility Data
| Solvent | This compound | General Derivatives | Notes |
| Water | Poorly soluble | Generally poorly soluble to practically insoluble | Solubility is often pH-dependent. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very slightly soluble | Generally very slightly soluble to insoluble | Limited solubility in aqueous buffers is a common challenge. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Generally soluble | The preferred solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Solubility varies depending on the derivative's structure | Can be used as a co-solvent. |
| Methanol | Sparingly soluble | Solubility varies | Can also be used as a co-solvent. |
Note: The solubility of derivatives can vary significantly based on the nature of the substituent groups.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
This protocol outlines the standard procedure for preparing a stock solution in DMSO and performing serial dilutions to minimize precipitation in a biological assay.
Materials:
-
This compound derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Assay buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a precise amount of the this compound derivative.
-
Dissolve the compound in a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. If necessary, use gentle warming in a 37°C water bath or brief sonication. Visually inspect the solution to ensure no solid particles are present.
-
-
Perform Serial Dilutions:
-
Pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Create a series of intermediate dilutions from your high-concentration stock solution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could perform a 1:100 dilution of a 10 mM stock into an intermediate tube, followed by a 1:10 dilution into the final assay plate.
-
When diluting, add the more concentrated solution to the diluent and vortex immediately to ensure rapid and uniform mixing.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a formulation of a poorly soluble this compound derivative using HP-β-CD.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare an HP-β-CD Stock Solution:
-
Dissolve a known amount of HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.
-
-
Complexation:
-
Add the this compound derivative (as a solid or from a concentrated organic stock solution) to the HP-β-CD solution.
-
Stir or vortex the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
-
Filtration:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.
-
-
Concentration Determination:
-
Determine the concentration of the solubilized derivative in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will be your stock solution for the biological assay.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol details the preparation of a solid dispersion to improve the dissolution of a this compound derivative.
Materials:
-
This compound derivative
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution:
-
Dissolve both the this compound derivative and the hydrophilic carrier in a suitable common solvent. The ratio of the drug to the carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
-
Pulverization:
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Reconstitution:
-
This powder can then be weighed and dissolved in the aqueous assay buffer for your experiment. The dissolution should be significantly faster and the achievable concentration higher compared to the pure compound.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental procedures.
Caption: A troubleshooting decision tree for addressing compound precipitation.
Caption: Workflow for selecting a solubility enhancement strategy.
References
Technical Support Center: Monitoring 5-amino-1,3,4-thiadiazole-2-thiol Reactions with TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Thin-Layer Chromatography (TLC) for monitoring the progress of reactions involving 5-amino-1,3,4-thiadiazole-2-thiol (B144363). This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (mobile phase) for TLC analysis of this compound and its reactions?
A1: this compound and its precursors are polar compounds. Therefore, a relatively polar solvent system is required to achieve appropriate spot migration (an ideal Rf value is between 0.3 and 0.7). A good starting point for developing a suitable solvent system is a mixture of a less polar solvent like ethyl acetate (B1210297) and a more polar solvent like methanol (B129727) or n-hexane. For instance, a reported solvent system for a derivative of this compound is n-hexane:ethyl acetate (3:7), which gave an Rf value of 0.64.[1] Adjusting the ratio of the solvents is crucial for optimizing the separation. For highly polar compounds that remain at the baseline, a system like 5% methanol in dichloromethane (B109758) can be effective.[2]
Q2: How can I visualize the spots of this compound and related compounds on the TLC plate?
A2: Since this compound and many of its derivatives are not colored, a visualization technique is necessary. The most common methods include:
-
UV Light (non-destructive): Commercial TLC plates often contain a fluorescent indicator. Compounds with a UV-active chromophore, such as the heterocyclic ring in this compound, will appear as dark spots under short-wave UV light (254 nm) because they quench the fluorescence of the plate.[3][4] This is typically the first method to try as it does not alter the compounds.
-
Iodine Vapor (semi-destructive): Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds, including thiols and amines, to appear as brownish-yellow spots.[3] The spots will fade over time, so they should be circled with a pencil immediately after visualization.
-
Chemical Stains (destructive): Stains can be used for compounds that are not UV-active or to obtain a different color for better differentiation. For this compound, which contains amino and thiol groups, the following stains are suitable:
-
Ninhydrin stain: Excellent for visualizing primary and secondary amines, which will typically appear as purple or pink spots upon heating.
-
Potassium permanganate (B83412) stain: This stain reacts with oxidizable functional groups like thiols and amines, appearing as yellow-to-brown spots on a purple background.
-
p-Anisaldehyde stain: A versatile stain that reacts with many functional groups, often producing a range of colors that can help differentiate between the starting material, intermediates, and the final product.[4]
-
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: Co-elution or very similar Rf values can be resolved by:
-
Changing the Solvent System: The most effective approach is to alter the composition of the mobile phase. Try solvents with different polarities or selectivities. For example, if you are using a hexane (B92381)/ethyl acetate system, you could try a dichloromethane/methanol system.[5]
-
Using a Co-spot: Spot the starting material, the reaction mixture, and a "co-spot" (a spot with both the starting material and the reaction mixture) on the same TLC plate. If the product and starting material are different, the co-spot will appear as two distinct or elongated spots. If they are the same, it will be a single, round spot.
-
Two-Dimensional TLC: Spot the mixture in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a second, different solvent system. This can effectively separate compounds with similar polarities.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[6] |
| The compound is not UV-active and no other visualization method was used. | Use an appropriate stain such as iodine vapor, potassium permanganate, or ninhydrin.[7] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the baseline where the samples are spotted.[6] | |
| The spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[6][7] |
| The compound is highly polar and interacting strongly with the silica (B1680970) gel. | Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve the spot shape.[7] | |
| The sample was not fully dissolved when spotted. | Ensure the sample is completely dissolved in the spotting solvent before applying it to the plate. | |
| The spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[3] |
| The spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[8] |
| The solvent front is uneven. | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is standing upright and not touching the sides of the chamber.[6] |
| The bottom edge of the TLC plate is not level. | Ensure the bottom of the plate is flat and makes even contact with the bottom of the developing chamber. |
Data Presentation
Table 1: Approximate Rf Values of this compound and Starting Materials in Common TLC Solvent Systems
| Compound | Thiosemicarbazide | This compound | N-acylated derivative |
| Structure | H₂N-NH-CS-NH₂ | C₂H₃N₃S₂ | R-CO-NH-C₂N₂S-SH |
| Polarity | Very High | High | Medium to High |
| Approx. Rf in 3:7 Hexane:Ethyl Acetate | < 0.1 | 0.2 - 0.4 | 0.5 - 0.7 |
| Approx. Rf in 9:1 Dichloromethane:Methanol | 0.1 - 0.2 | 0.4 - 0.6 | 0.6 - 0.8 |
Note: These are estimated values. Actual Rf values can vary depending on the specific experimental conditions (e.g., temperature, saturation of the TLC chamber, and the specific TLC plate manufacturer).
Experimental Protocols
Detailed Methodology for TLC Monitoring of a this compound Reaction
1. Preparation of the TLC Plate:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F254).
-
Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.
-
Mark small, evenly spaced points on the baseline for each sample to be spotted.
2. Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material(s), the reaction mixture, and a co-spot reference in a volatile solvent (e.g., methanol or dichloromethane).
-
Using a capillary tube, apply a small spot of each solution to its designated point on the baseline.
-
Allow the solvent to completely evaporate between applications if multiple spots are needed for concentration.
3. Development of the TLC Plate:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate by capillary action.
4. Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
-
Monitor the disappearance of the starting material spot(s) and the appearance of the product spot to determine the progress of the reaction.
Visualizations
Caption: Experimental workflow for monitoring reactions using TLC.
Caption: Troubleshooting logic for common TLC issues.
References
Catalyst selection for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the this compound core?
A1: The most frequently used starting material is thiosemicarbazide (B42300), which undergoes a cyclization reaction with carbon disulfide.
Q2: Which catalysts are typically used for the synthesis of the this compound core from thiosemicarbazide?
A2: The reaction is typically catalyzed by a base. Potassium hydroxide (B78521) (KOH) and anhydrous sodium carbonate are commonly employed to facilitate the cyclization.[1][2]
Q3: What type of catalyst is generally used for the synthesis of Schiff base derivatives from this compound?
A3: The condensation reaction between this compound and various aldehydes or ketones to form Schiff bases is often catalyzed by a few drops of a weak acid, most commonly glacial acetic acid.[2][3][4] In some cases, stronger acids like hydrochloric acid (HCl) have also been reported as catalysts.[5]
Q4: What are some common solvents used in these syntheses?
A4: For the synthesis of the core compound, ethanol (B145695) is frequently used as the solvent.[6] For derivatization reactions, particularly those involving the thiol or amino groups, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are recommended due to the compound's insolubility in water.[7]
Q5: How can I purify the final this compound derivatives?
A5: Recrystallization is a common method for purifying these derivatives. A mixture of ethanol and methanol (B129727) is often effective for recrystallizing Schiff base derivatives.[3]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is refluxed for a sufficient amount of time. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.[6] |
| Suboptimal catalyst concentration | Verify the molar ratios of the reactants and the base catalyst. An insufficient amount of base may lead to an incomplete reaction. |
| Product loss during workup | After acidification to precipitate the product, ensure the pH is optimal for complete precipitation. Avoid excessive washing which may lead to loss of product. |
| Competing side reactions | Under strongly alkaline conditions, there is a possibility of forming 1,2,4-triazole (B32235) derivatives as byproducts.[8] Careful control of basicity is important. |
Problem 2: Formation of impurities during Schiff base synthesis.
| Possible Cause | Suggested Solution |
| Unreacted starting materials | Ensure equimolar amounts of this compound and the carbonyl compound are used.[3] The addition of a catalyst like glacial acetic acid is crucial to drive the reaction to completion.[2][3] |
| Side reactions of the thiol group | If undesirable reactions are occurring at the thiol group, consider using a protecting group strategy.[7] |
| Degradation of reactants or products | Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. Monitor the reaction by TLC to determine the optimal reaction time. |
Problem 3: Difficulty in dissolving this compound for derivatization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | This compound has poor solubility in water.[7] Use polar aprotic solvents like DMF or DMSO to improve solubility for subsequent reactions.[7] |
Catalyst Selection and Performance Data
The following table summarizes quantitative data from various reported syntheses, providing a comparison of different catalytic systems.
| Reaction Type | Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Core Synthesis | KOH | Thiosemicarbazide, CS₂ | Ethanol | Reflux | 24 | 74 |
| Core Synthesis | Anhydrous Na₂CO₃ | Thiosemicarbazide, CS₂ | Ethanol | Reflux | Not Specified | Not Specified |
| Schiff Base | Glacial Acetic Acid | This compound, Aldehydes | Ethanol | Reflux | 2.5 - 4 | 79-88 |
| Schiff Base | Glacial Acetic Acid | This compound, 2-carboxybenzaldehyde | Ethanol | Reflux | 2.5 | 83 |
| Schiff Base | HCl | Phenyl thiosemicarbazide, Benzaldehydes | Ethanol | RT | 24 | 80 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a common procedure using a potassium hydroxide catalyst.[6]
Materials:
-
Thiosemicarbazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Hydrochloric acid (HCl), 10% solution
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in 100 mL of ethanol.
-
To this solution, add carbon disulfide (0.1 mol).
-
Heat the mixture under reflux for 24 hours.
-
After reflux, concentrate the reaction mixture by evaporating a portion of the solvent.
-
Carefully acidify the concentrated mixture with a 10% HCl solution until a pale-yellow precipitate forms.
-
Filter the precipitate, wash with a small amount of cold water, and dry to obtain this compound.
Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of Schiff bases using glacial acetic acid as a catalyst.[3]
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture with stirring for 2.5 to 4 hours. The formation of a precipitate indicates product formation.
-
After the reaction is complete, cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with 85% ethanol.
-
Recrystallize the crude product from a mixture of ethanol and methanol (e.g., 20:80 v/v) to obtain the pure Schiff base.
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound and its Schiff base derivatives.
Caption: A logical troubleshooting workflow for addressing low product yield in synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 5. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, providing actionable solutions to improve yield, purity, and overall success of the reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Side reaction forming 1,2,4-triazole-3-thiol: This is a common competing reaction, especially under alkaline conditions.[1] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Loss of product during workup: The product may be lost during filtration or purification steps. | 1. Control pH: Maintain acidic to neutral conditions to favor the formation of the 1,3,4-thiadiazole (B1197879) ring. The use of acidic catalysts like glacial acetic acid is often recommended. 2. Optimize reaction conditions: Increase the reaction time or temperature as per established protocols. Monitor the reaction progress using thin-layer chromatography (TLC). 3. Careful workup: Ensure complete precipitation of the product before filtration. Wash the precipitate with a minimal amount of cold solvent to reduce loss. |
| Product is Impure (Presence of Side Products) | 1. Formation of 1,2,4-triazole-3-thiol: As mentioned above, this is a major impurity. 2. Unreacted starting materials: Thiosemicarbazide (B42300) or carbon disulfide may remain in the product mixture. 3. Formation of other byproducts: Depending on the specific derivative being synthesized, other side reactions can occur. | 1. Purification by recrystallization: Recrystallization from ethanol (B145695) is a commonly reported and effective method for purifying this compound.[2][3] 2. Column chromatography: For derivatives that are difficult to purify by recrystallization, column chromatography may be necessary. 3. Characterization: Use spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to identify the impurities and adjust the reaction or purification strategy accordingly. |
| Unexpected Spectroscopic Data (e.g., ¹H NMR, IR) | 1. Presence of tautomers: this compound can exist in tautomeric forms (thiol and thione), which can lead to complex spectra. 2. Formation of an unexpected product: The reaction conditions may have favored an alternative reaction pathway. 3. Solvent peaks: Residual solvent from the reaction or purification can appear in the spectra. | 1. Consult literature: Compare the obtained spectra with reported data for the target compound and its potential tautomers. 2. Re-evaluate reaction conditions: Double-check the reagents, stoichiometry, temperature, and pH to ensure they align with the desired synthesis. 3. Thoroughly dry the sample: Ensure the sample is completely dry before analysis to remove any solvent residues. |
| Difficulty in Synthesizing Schiff Base Derivatives | 1. Low reactivity of the aldehyde/ketone: Some carbonyl compounds are less reactive. 2. Inappropriate catalyst: The choice and amount of acid catalyst can be critical. 3. Reversibility of the reaction: Schiff base formation is often a reversible reaction. | 1. Use a more reactive carbonyl compound: If possible, select a more electrophilic aldehyde or ketone. 2. Optimize catalyst: A few drops of glacial acetic acid or concentrated hydrochloric acid are often used to catalyze the reaction.[2] The optimal amount may need to be determined empirically. 3. Remove water: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction and drive the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for the synthesis of this compound is the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide (B78521) or sodium carbonate, followed by acidification.[4][5]
Q2: What is the primary side product I should be aware of during the synthesis?
A2: The most significant side product is the isomeric 4-amino-4H-1,2,4-triazole-3-thiol. Its formation is favored under alkaline conditions. To minimize this side product, it is recommended to carry out the reaction under acidic or neutral conditions.[1]
Q3: How can I purify the final product?
A3: Recrystallization from ethanol is the most commonly reported and effective method for purifying this compound.[2][3] This process helps to remove unreacted starting materials and side products.
Q4: What are the key reactive sites on this compound for derivatization?
A4: The molecule has two primary reactive sites: the amino (-NH₂) group at position 5 and the thiol (-SH) group at position 2. The amino group can undergo reactions typical of primary amines, such as acylation and Schiff base formation. The thiol group is nucleophilic and can be readily alkylated or acylated.
Q5: When synthesizing Schiff base derivatives, what is a common catalyst to use?
A5: A catalytic amount of a strong acid, such as a few drops of glacial acetic acid or concentrated hydrochloric acid, is commonly used to facilitate the condensation reaction between the amino group of this compound and an aldehyde or ketone.[2]
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of this compound
| Starting Materials | Reaction Conditions | Reported Yield (%) | Reference |
| Thiosemicarbazide, Carbon Disulfide, Potassium Hydroxide | Reflux in ethanol, followed by acidification with HCl | 74 | [3] |
| Aminothiourea, Carbon Disulfide, DMF | Reflux, followed by workup with NaOH and HCl | 67.4 | [6] |
| Thiosemicarbazide, Carbon Disulfide, Anhydrous Sodium Carbonate | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: Thiosemicarbazide, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve thiosemicarbazide and potassium hydroxide in ethanol in a round-bottom flask.
-
Add carbon disulfide dropwise to the solution while stirring.
-
Reflux the mixture for several hours (typically 3-4 hours). The progress of the reaction can be monitored by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals.[3]
-
Protocol 2: Synthesis of a Schiff Base Derivative
-
Materials: this compound, an aromatic aldehyde (e.g., benzaldehyde), absolute ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.[2]
-
Mandatory Visualization
Caption: Synthetic pathway of this compound and the competing side reaction.
Caption: Troubleshooting workflow for low yield or impure product in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 6. This compound CAS#: 2349-67-9 [m.chemicalbook.com]
Technical Support Center: Purification of 5-amino-1,3,4-thiadiazole-2-thiol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differentiation between the compound of interest and impurities. | Optimize the Mobile Phase: • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to find an eluent that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. • Adjust Polarity: If the compound has a high Rf (moves too fast), decrease the polarity of the mobile phase. If the Rf is too low (moves too slow), increase the polarity. |
| Column Overloading: Too much crude sample has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general guideline, the amount of crude material should be 1-2% of the mass of the stationary phase (e.g., 100-200 mg of crude on a 10g silica (B1680970) gel column). For difficult separations, a lower loading of <1% is recommended. | |
| Improper Column Packing: The column is not packed uniformly, leading to channeling of the solvent and sample. | Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. The top surface of the silica gel should be flat and protected with a layer of sand. | |
| Peak Tailing | Strong Interaction with Stationary Phase: The polar amino and thiol groups of the thiadiazole derivatives can interact strongly with the acidic silanol (B1196071) groups on the silica gel surface. | Use a Mobile Phase Modifier: • For Basic Compounds: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) (0.1-1% v/v) or a few drops of ammonia (B1221849) solution to the mobile phase to neutralize the acidic sites on the silica gel. • For Acidic Compounds: Add a small amount of a acidic modifier like formic acid or acetic acid (0.1-1% v/v) to the mobile phase to improve peak shape. • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a C18 reversed-phase column. |
| Compound Stuck on the Column / No Elution | Compound is too Polar: The chosen mobile phase is not polar enough to elute the highly polar thiadiazole derivative. | Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. A common strategy for highly polar compounds is to use a gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol). |
| Compound is Insoluble in the Mobile Phase: The compound may have precipitated at the top of the column. | Use a "Stronger" Loading Solvent: Dissolve the sample in a minimal amount of a more polar solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica gel before loading (dry loading). | |
| Low Recovery of the Purified Compound | Compound Degradation on Silica Gel: The acidic nature of silica gel can cause some sensitive thiadiazole derivatives to decompose. | Deactivate the Silica Gel: Treat the silica gel with a base (e.g., wash with a TEA solution) before packing the column. • Use an Alternative Stationary Phase: Employ neutral alumina or a reversed-phase column. |
| Irreversible Adsorption: The compound binds too strongly to the stationary phase. | Use a More Polar Mobile Phase or Add a Modifier: As described above, increasing the eluent strength can help desorb the compound. | |
| Compound is Volatile: The purified compound is lost during solvent evaporation. | Careful Solvent Removal: Use a rotary evaporator at a lower temperature and pressure. Avoid prolonged drying under high vacuum. | |
| Colored Impurities Co-elute with the Product | Presence of Persistent Colored Byproducts: Certain reactions can produce colored impurities that have similar polarity to the desired product. | Pre-purification Step: Consider a preliminary purification step like recrystallization or a short silica plug filtration before the main column chromatography. • Optimize Selectivity: Try a different solvent system that may offer better selectivity for the separation of the colored impurity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my this compound derivative?
A1: For most derivatives, silica gel is a good starting point due to its versatility and cost-effectiveness. However, if your compound is highly basic or acid-sensitive, neutral alumina or reversed-phase silica (C18) may be a better choice to avoid peak tailing and degradation.
Q2: What is the ideal Rf value I should aim for on a TLC before running a column?
A2: An Rf value between 0.2 and 0.4 for your target compound on a TLC plate is generally considered optimal for good separation on a silica gel column. This range allows for sufficient interaction with the stationary phase without requiring excessively long elution times.
Q3: My compound is a solid. Should I use wet or dry loading?
A3: Both methods can be effective.
-
Wet loading is suitable when your compound is readily soluble in the mobile phase.
-
Dry loading is preferred when your compound has poor solubility in the initial mobile phase or when you need to load a larger quantity of sample. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of your column.
Q4: How can I monitor the fractions collected from the column?
A4: Thin-layer chromatography (TLC) is the most common method. Spot a small amount from each fraction (or every few fractions) onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp or by using an appropriate staining agent to identify the fractions containing your pure compound.
Q5: The purification yield of my compound is consistently low. What can I do to improve it?
A5: Low yield can be due to several factors. First, ensure the reaction has gone to completion to minimize starting material in the crude product. During purification, consider the possibility of compound degradation on the silica gel and use the troubleshooting tips mentioned above, such as adding a modifier to the eluent or using a different stationary phase. Also, be meticulous in collecting all fractions containing the pure product and careful during solvent removal.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.
1. Preparation of the Column:
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Select a column: Choose a glass column with an appropriate diameter and length based on the amount of crude material to be purified. A general rule is to use a silica gel to crude material ratio of 50:1 to 100:1 (w/w).
-
Prepare the slurry: In a beaker, mix silica gel (e.g., 230-400 mesh) with the initial, non-polar mobile phase (e.g., hexane or a low-polarity hexane/ethyl acetate mixture) to form a slurry.
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add sand: Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent and sample addition.
-
Equilibrate the column: Continuously pass the initial mobile phase through the column until the packing is stable and the eluent runs clear.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes or vials). The fraction size will depend on the column size and the separation.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
4. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Quantitative Data
The following table provides illustrative examples of purification data for aminothiazole derivatives, which can serve as a reference. Researchers should optimize these parameters for their specific this compound derivatives.
| Derivative Type | Stationary Phase | Mobile Phase / Eluent | Purification Yield (%) | Reference |
| N-Aryl-aminothiazole | Silica Gel (230-400 mesh) | 3% Acetone in Dichloromethane | 10 | [1] |
| Ethyl 2-(acylamino)thiazole-4-carboxylate | Silica Gel (100-200 mesh) | 30% Ethyl Acetate in Hexane | 84.2 | [1] |
| Substituted 2-aminothiazole | Silica Gel | 5% Ethyl Acetate in Hexane | 25 | [1] |
Mandatory Visualization
Experimental Workflow for Synthesis, Purification, and Biological Screening
The following diagram illustrates a typical workflow for the synthesis of Schiff base derivatives of this compound, their purification by column chromatography, and subsequent biological evaluation.
References
Technical Support Center: Enhancing the Stability of 5-Amino-1,3,4-thiadiazole-2-thiol Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATT) metal complexes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of ATT metal complexes.
Question: My metal complex synthesis has a very low yield. What are the potential causes and solutions?
Answer: Low yields can stem from several factors related to reactants, reaction conditions, and product isolation.
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Purity of Starting Materials: Ensure the this compound ligand is pure. Impurities can interfere with complexation. Recrystallization of the ligand may be necessary.
-
Stoichiometry: Carefully control the metal-to-ligand ratio. While a 1:1 or 1:2 ratio is common, the optimal ratio can vary depending on the metal's coordination number.[1] Try adjusting the ratio to see if yield improves.
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Reaction Conditions:
-
pH: The pH of the reaction medium is critical. For Schiff base derivatives of ATT, a catalytic amount of acid (e.g., glacial acetic acid) is often required. For direct complexation, the acidity can affect ligand protonation and coordination. A buffer may be needed.
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Temperature and Time: Refluxing for 3-4 hours is a common starting point.[2] Insufficient heating time may lead to incomplete reaction, while excessive heat can cause decomposition. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal time.[2]
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Solvent: The choice of solvent is crucial. The ligand and metal salt must be sufficiently soluble. Common solvents include ethanol (B145695), methanol, DMF, and DMSO.[1] The complex itself may precipitate from the reaction mixture upon formation.
-
-
Product Isolation: The product may be partially soluble in the wash solvents. Use ice-cold solvents (e.g., cold water or ethanol) for washing the precipitate to minimize loss.[2][3]
Question: The synthesized complex is an insoluble powder. How can I purify it?
Answer: Purification of insoluble complexes can be challenging.
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Washing: Thoroughly wash the precipitate with the reaction solvent and other solvents in which the starting materials are soluble but the complex is not. This removes unreacted ligand and metal salts.
-
Soxhlet Extraction: If the complex is stable at elevated temperatures, Soxhlet extraction can be used to wash away soluble impurities.
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Recrystallization: Finding a suitable solvent for recrystallization is the preferred method. This often requires screening a wide range of solvents or solvent mixtures. For many organometallic complexes, DMF is a good solvent to try for recrystallization; dissolve the complex by heating, filter the hot solution, and allow it to cool slowly to form crystals.[4]
Question: My complex changes color or decomposes when exposed to air or light. How can I improve its stability?
Answer: Decomposition is a common issue, often due to oxidation of the metal center or ligand degradation.
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Inert Atmosphere: Perform the synthesis and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. This is particularly important for complexes with redox-active metals like Fe(II/III) or Cu(I/II).
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Solvent Choice: Ensure you are using anhydrous solvents, as water can lead to hydrolysis of the complex.
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Ligand Design: The stability of a complex is highly dependent on the ligand structure.[5] Creating multidentate Schiff base derivatives of ATT can result in more stable complexes due to the chelate effect.
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Storage: Store the final product in a desiccator, protected from light (e.g., in an amber vial), and at a low temperature. Some complexes are air-stable as solids but may degrade in solution.[1]
Question: My characterization data (NMR, IR, Elemental Analysis) is inconsistent with the expected structure. What could be wrong?
Answer: Inconsistent analytical data usually points to an impure sample or an incorrect structural assignment.
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Broad NMR Peaks: Paramagnetic metal centers (e.g., Cu(II), Cr(III), Co(II)) will cause significant broadening of NMR signals, often rendering the spectrum uninterpretable. This is a characteristic of the complex, not necessarily an impurity.
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Unexpected IR Bands: The presence of a broad peak around 3400 cm⁻¹ may indicate residual water or alcohol from the solvent.[6] Ensure the sample is thoroughly dried. If bands for the free ligand are present, it indicates an impure sample that needs further purification.
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Incorrect Elemental Analysis: This is a strong indicator of impurity. The presence of residual solvent, even after extensive drying, is a common cause. Thermogravimetric analysis (TGA) can help identify and quantify the amount of solvent present.[7] If the values are consistently off, reconsider the proposed structure, as a different metal-to-ligand stoichiometry or coordination of solvent molecules might have occurred.
Frequently Asked Questions (FAQs)
Q1: What are the primary coordination sites of this compound? The ATT ligand is versatile and can coordinate through multiple sites. It exists in tautomeric forms (thiol and thione). Coordination typically occurs through the exocyclic sulfur atom, the amino group nitrogen, and one of the heterocyclic nitrogen atoms, allowing it to act as a bidentate or tridentate ligand.[2][8]
Q2: How does forming a Schiff base with ATT affect metal complex stability? Condensing the amino group of ATT with an aldehyde or ketone to form a Schiff base creates a new, often multidentate, ligand.[9] This can significantly enhance the thermodynamic stability of the resulting metal complex through the chelate effect, where multiple bonds from a single ligand to the metal center create a more stable ring structure.
Q3: What factors influence the geometry of the final metal complex? The final geometry (e.g., octahedral, square planar, tetrahedral) is determined by the metal ion's identity, its oxidation state, and the nature of the ligand.[1][2] For example, Cr(III) complexes with ATT derivatives are often octahedral, while Ni(II) complexes can be square planar.[2]
Q4: Are these complexes stable in aqueous solutions for biological testing? Stability in aqueous media like phosphate-buffered saline (PBS) is a critical concern. Some metal complexes exhibit high stability and slow degradation in PBS, while others may dissociate.[7] Stability is influenced by pH and the presence of competing ions. It is essential to experimentally verify the stability of each new complex under the specific conditions intended for biological assays.[7]
Data & Characterization Summaries
Quantitative data for ATT metal complexes are summarized below for easy comparison.
Table 1: Physical Properties of Selected ATT-Derivative Metal Complexes
| Metal Ion | Ligand Type | Proposed Geometry | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Reference |
| Cr(III) | Schiff Base | Octahedral | Green | 10.23 (Non-electrolyte) | [2] |
| Ni(II) | Schiff Base | Square Planar | Brown | 12.45 (Non-electrolyte) | [2] |
| Co(II) | Schiff Base | Octahedral | Dark Brown | 15.3 (Non-electrolyte) | [1] |
| Cu(II) | Schiff Base | Octahedral | Green | 11.6 (Non-electrolyte) | [1] |
Note: Molar conductance was measured in DMSO or DMF, and low values indicate non-electrolytic complexes.[1][2]
Table 2: Key Spectroscopic Data for ATT Metal Complexes
| Spectral Feature | Wavenumber / Wavelength | Assignment | Significance | Reference |
| FT-IR | 1600-1630 cm⁻¹ | ν(C=N) Azomethine | Formation of Schiff base; shifts upon coordination. | [2] |
| FT-IR | 450-690 cm⁻¹ | ν(M-O) | Evidence of metal-oxygen bond formation. | [2] |
| FT-IR | 310-470 cm⁻¹ | ν(M-N) | Evidence of metal-nitrogen bond formation. | [2][8] |
| UV-Vis | 22,900-25,300 cm⁻¹ | n → π | Transition of non-bonding electrons on S and N atoms. | [1] |
| UV-Vis | 37,000-47,400 cm⁻¹ | π → π | Transition of electrons in aromatic rings of the ligand. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (ATT) Ligand
This protocol is adapted from established literature procedures.[1][2]
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In a round-bottom flask, dissolve thiosemicarbazide (B42300) (0.1 mol) and potassium hydroxide (B78521) (0.1 mol) in 100 mL of absolute ethanol.
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To this stirring solution, add carbon disulfide (CS₂) (0.1 mol) dropwise.
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Heat the mixture under reflux for approximately 24 hours. The reaction progress can be monitored by TLC.
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After reflux, reduce the volume of the solution using a rotary evaporator.
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Cool the concentrated mixture in an ice bath and carefully acidify it with 10% hydrochloric acid (HCl) until a precipitate forms.
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Filter the resulting pale-yellow precipitate using vacuum filtration.
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Wash the solid with cold distilled water and recrystallize from ethanol to obtain the pure ligand.
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Dry the product in a desiccator. The melting point should be around 235-237 °C.[2]
Protocol 2: General Synthesis of an ATT-Metal Complex
This is a general procedure for complexation with a metal salt.[2]
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Dissolve the synthesized ATT ligand (or its Schiff base derivative) in a suitable solvent (e.g., 20 mL of absolute ethanol) in a round-bottom flask.
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In a separate beaker, dissolve the metal salt (e.g., CrCl₃·6H₂O or NiCl₂·6H₂O) in the same solvent.
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Add the metal salt solution to the ligand solution dropwise while stirring. An appropriate metal-to-ligand molar ratio (e.g., 1:2) should be used.
-
Heat the mixture under reflux for 3-4 hours. The formation of a colored precipitate often indicates complex formation.
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After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
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Collect the solid complex by vacuum filtration.
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Wash the product with cold distilled water to remove any unreacted metal salt, followed by a wash with cold ethanol.
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Dry the purified complex in a vacuum oven or desiccator.
Protocol 3: Stability Assessment using UV-Vis Spectroscopy
This protocol allows for the preliminary assessment of complex stability in a solution.
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Prepare a stock solution of the purified metal complex of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., DMSO or DMF).
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Prepare the test buffer solution (e.g., PBS at pH 7.4).[7]
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Dilute a small aliquot of the stock solution into the test buffer to a final concentration suitable for UV-Vis analysis (e.g., 10⁻⁵ M).
-
Immediately record the UV-Vis spectrum of the solution at time t=0, scanning across a relevant wavelength range (e.g., 200-800 nm).
-
Keep the solution at a constant temperature (e.g., 37 °C) and protected from light.
-
Record the UV-Vis spectrum at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the spectra for any changes in absorbance intensity or wavelength maxima. A stable complex will show minimal changes over time.
Visual Guides
Diagram 1: General Experimental Workflow
Caption: Workflow for synthesis and evaluation of ATT metal complexes.
Diagram 2: Troubleshooting Low Complex Stability
Caption: Common causes and solutions for ATT metal complex instability.
References
- 1. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives this compound [jmchemsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-amino-1,3,4-thiadiazole-2-thiol (ATDT) for Effective Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATDT) as a corrosion inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with ATDT.
Issue 1: Low Inhibition Efficiency Observed
Question: We are observing lower than expected corrosion inhibition efficiency with ATDT. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to low inhibition efficiency. Consider the following troubleshooting steps:
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Concentration Optimization: The concentration of ATDT is critical for effective inhibition. Inhibition efficiency generally increases with concentration up to an optimal point.[1][2] For instance, in 1 M HCl, the highest efficiency for aluminum was observed at 2.0 mM.[1][2] It is recommended to test a range of concentrations (e.g., 0.1 mM to 5.0 mM) to determine the optimal concentration for your specific metal and corrosive environment.
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Temperature Control: Inhibition efficiency can be sensitive to temperature. For ATDT, efficiency has been observed to decrease at elevated temperatures due to the desorption of the inhibitor from the metal surface.[1][2] Ensure your experimental setup has precise temperature control.
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Immersion Time: The duration of immersion can impact the formation and stability of the protective inhibitor film. In some cases, inhibition efficiency increases with prolonged immersion time as a more stable protective layer forms.[1][2]
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Purity of ATDT: Ensure the purity of the this compound used in your experiments. Impurities can interfere with the adsorption process and reduce inhibition efficiency.
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Surface Preparation: Improper preparation of the metal specimen can significantly affect the results. Ensure the metal surface is properly cleaned, degreased, and polished to remove any existing oxide layers or contaminants before immersion in the test solution.[1]
Issue 2: Inconsistent or Non-reproducible Results in Electrochemical Tests
Question: Our potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements are showing high variability. What could be causing this and how can we improve reproducibility?
Answer:
Inconsistent electrochemical measurements can stem from several sources. Here are some key areas to check:
-
Stable Open Circuit Potential (OCP): Ensure that the OCP is stable before starting any polarization or EIS measurement. A drifting OCP can lead to significant errors. Allow sufficient time for the system to equilibrate.
-
Electrode Placement: The placement of the reference and counter electrodes relative to the working electrode (your metal specimen) is crucial. The Luggin capillary of the reference electrode should be positioned close to the working electrode surface to minimize IR drop.[3]
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Scan Rate (Potentiodynamic Polarization): A very high scan rate can lead to distorted polarization curves. A slower scan rate, as recommended by ASTM G59, allows the system to remain in a quasi-steady state.[3][4]
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AC Signal Amplitude (EIS): The amplitude of the AC signal used in EIS should be small enough to ensure a linear response from the system. Typically, a 10 mV amplitude is used.
-
Cell and Cable Integrity: Check all connections and cables for any faults. A poor connection can introduce noise and artifacts into your data. Using a dummy cell to test the potentiostat's performance is a good practice.[5]
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Solution Conductivity: In solutions with low conductivity, the IR drop can be significant, leading to errors in potential measurement.
Issue 3: Difficulties with the Weight Loss Method
Question: We are getting inconsistent results with the weight loss method. What are the critical steps to ensure accuracy?
Answer:
The weight loss method, while conceptually simple, requires careful execution to yield reliable data.[6][7][8][9] Key considerations include:
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Specimen Preparation: As with electrochemical tests, thorough cleaning and preparation of the metal coupons are paramount. Any residual contaminants can affect the corrosion rate.[8]
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Cleaning After Exposure: The procedure for cleaning the coupons after the corrosion test to remove corrosion products without removing the underlying metal is critical. Standard procedures, such as those outlined in ASTM G1, should be followed.
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Accurate Weighing: Use a high-precision analytical balance to weigh the coupons before and after exposure. Ensure the coupons are completely dry before each weighing.
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Handling of Coupons: Handle the coupons with non-metallic forceps to avoid contamination.
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Replicates: It is highly recommended to use multiple coupons for each experimental condition to ensure the reproducibility of the results.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for corrosion inhibition?
A1: The optimal concentration of ATDT varies depending on the metal and the corrosive environment. For aluminum in 1 M HCl, the highest inhibition efficiency of 94.28% was achieved at a concentration of 2.0 mM.[1][2] For mild steel in 1 M HCl, high efficiency is reported at 10⁻³M. For copper in 3% NaCl solution, an efficiency of about 94% was observed at a concentration of 5.0 mM.[10] It is crucial to determine the optimal concentration experimentally for your specific system.
Q2: What is the mechanism of corrosion inhibition by this compound?
A2: The primary mechanism of corrosion inhibition by ATDT is the adsorption of its molecules onto the metal surface.[1][2] This adsorption forms a protective film that isolates the metal from the corrosive environment. The ATDT molecule contains nitrogen and sulfur heteroatoms with lone pairs of electrons, as well as π-electrons, which facilitate its adsorption. The adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) and generally follows the Langmuir adsorption isotherm.[1][2] ATDT acts as a mixed-type inhibitor, meaning it inhibits both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[11]
Q3: How does temperature affect the performance of ATDT as a corrosion inhibitor?
A3: The inhibition efficiency of ATDT generally decreases with increasing temperature.[1][2] This is attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures, which exposes the metal to the corrosive environment.
Q4: What are the key experimental techniques to evaluate the performance of ATDT?
A4: The most common and effective techniques for evaluating corrosion inhibitors like ATDT are:
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Weight Loss Method: A gravimetric technique that directly measures the amount of metal lost to corrosion.[6][7][8][9]
-
Potentiodynamic Polarization: An electrochemical technique that provides information on the corrosion current, corrosion potential, and the type of inhibition (anodic, cathodic, or mixed).[3][12][13][14]
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Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical technique that gives insights into the corrosion resistance and the properties of the protective inhibitor film.[15][16][17][18][19][20]
Data Presentation
Table 1: Optimal Concentration and Inhibition Efficiency of ATDT for Different Metals
| Metal | Corrosive Medium | Optimal Concentration | Maximum Inhibition Efficiency (%) | Reference |
| Aluminum | 1 M HCl | 2.0 mM | 94.28 | [1][2] |
| Mild Steel | 1 M HCl | 10⁻³ M | 94.18 | |
| ASTM A-890-1B Steel | 3.5% NaCl | 50 ppm | 88.0 | [11] |
| Copper | 3% NaCl | 5.0 mM | ~94 | [10] |
Table 2: Effect of Temperature on Inhibition Efficiency of ATDT for Aluminum in 1 M HCl (at 2.0 mM ATDT)
| Temperature (K) | Inhibition Efficiency (%) |
| 308 | 94.28 |
| 318 | 91.57 |
| 328 | 88.14 |
| 338 | 84.71 |
| (Data extracted from a study on aluminum in 1 M HCl)[1][2] |
Experimental Protocols
1. Weight Loss Method
This protocol provides a general guideline for the weight loss method.
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Specimen Preparation: Mechanically polish the metal coupons with a series of emery papers of decreasing grit size. Degrease the coupons with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
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Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
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Immersion: Immerse the weighed coupons in the corrosive solution with and without the desired concentrations of ATDT in a thermostatically controlled water bath.
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Exposure: Leave the coupons immersed for a predetermined period (e.g., 6, 12, 24 hours).
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Cleaning: After immersion, retrieve the coupons, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products. This may involve using specific chemical solutions and gentle brushing.
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Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
2. Potentiodynamic Polarization
This protocol outlines the general steps for potentiodynamic polarization measurements.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of ATDT.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: Calculate the inhibition efficiency (IE) using the following formula:
-
IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
3. Electrochemical Impedance Spectroscopy (EIS)
This protocol provides a general procedure for EIS measurements.
-
Electrochemical Cell Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of ATDT.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency). Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculation: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE) using the following formula:
-
IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
-
Mandatory Visualization
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Troubleshooting low corrosion inhibition efficiency.
References
- 1. mocedes.org [mocedes.org]
- 2. researchgate.net [researchgate.net]
- 3. farsi.msrpco.com [farsi.msrpco.com]
- 4. analyzetest.com [analyzetest.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. tcreng.com [tcreng.com]
- 7. store.astm.org [store.astm.org]
- 8. alspi.com [alspi.com]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potentiodynamic polarization [corrosion-doctors.org]
- 13. nrc.gov [nrc.gov]
- 14. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. Electrochemical impedance spectroscopy | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives and 5-Fluorouracil
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the anticancer activity of a promising class of heterocyclic compounds, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, and the well-established chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.
Introduction to the Compounds
5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. By depriving rapidly dividing cancer cells of this essential building block, 5-FU induces cell cycle arrest and apoptosis.
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including notable anticancer effects. The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine, suggesting a potential for interference with nucleic acid synthesis.[1] Furthermore, the presence of amino and thiol groups provides reactive sites for the synthesis of a diverse library of derivatives with varied biological activities. The anticancer mechanisms of these derivatives are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of various protein kinases involved in cancer cell proliferation and survival.[2][3]
Quantitative Comparison of Anticancer Activity
Direct comparative studies between this compound derivatives and 5-Fluorouracil are emerging. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 5-aryl-1,3,4-thiadiazole-based compounds, which share a common 2-amino-1,3,4-thiadiazole (B1665364) core, against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with 5-FU as the reference compound.[4]
| Compound/Drug | MCF-7 IC50 (µg/mL)[4] | HepG2 IC50 (µg/mL)[4] |
| 5-Fluorouracil (5-FU) | 6.80 | 8.40 |
| Derivative 3 | 7.56 | - |
| Derivative 4b | - | 3.55 |
| Derivative 4e | 5.36 | 3.13 |
| Derivative 4h | 3.21 | 8.35 |
| Derivative 4i | 2.32 | 6.51 |
| Derivative 5b | - | 8.81 |
| Derivative 5c | 5.72 | - |
| Derivative 5d | 6.12 | - |
| Derivative 5e | 3.77 | - |
Note: The derivatives listed are 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with various substitutions. For detailed structures, please refer to the source publication.[4]
The data indicates that several of the tested 1,3,4-thiadiazole derivatives exhibit potent anticancer activity, with some compounds demonstrating superior or comparable cytotoxicity to 5-FU against the tested cell lines.[4] For instance, compound 4i showed a significantly lower IC50 value against the MCF-7 cell line compared to 5-FU.[4] Similarly, compounds 4b and 4e were more potent against the HepG2 cell line than 5-FU.[4]
Another study on a disulfide derivative of 2-amino-1,3,4-thiadiazole, 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide, reported significant antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines with IC50 values of 1.78 µM and 4.04 µM, respectively, suggesting better activity than 5-fluorouracil in those assays.[5]
Experimental Protocols
The determination of in vitro anticancer activity is crucial for the preliminary screening of novel compounds. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of this compound derivatives and 5-Fluorouracil on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives and 5-Fluorouracil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and 5-Fluorouracil in the complete growth medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
5-Fluorouracil
The primary mechanism of action of 5-FU involves the inhibition of DNA synthesis.[2] After intracellular conversion to its active metabolites, fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP), it exerts its cytotoxic effects. FdUMP forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidylate and subsequently DNA. FUTP can be incorporated into RNA, disrupting its normal function.
Caption: Mechanism of action of 5-Fluorouracil.
This compound Derivatives
The anticancer mechanism of this compound derivatives is not as fully elucidated as that of 5-FU but is known to be multifactorial. Studies on related 1,3,4-thiadiazole derivatives suggest that they can induce apoptosis and cause cell cycle arrest.[4] Some derivatives have been shown to inhibit key enzymes in cancer signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[3][6] The induction of apoptosis is a common endpoint, often mediated through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Corrosion Inhibitors for Stainless Steel: 5-amino-1,3,4-thiadiazole-2-thiol vs. 2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of two prominent sulfur-containing heterocyclic compounds, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATDT) and 2-mercaptobenzothiazole (B37678) (MBT), for the protection of stainless steel. The information presented is collated from experimental data to assist in the selection of appropriate corrosion inhibitors for various applications.
Executive Summary
Both this compound (also referred to as 2-amino-5-mercapto-1,3,4-thiadiazole or AMTD) and 2-mercaptobenzothiazole (MBT) have demonstrated significant efficacy as corrosion inhibitors for stainless steel in acidic environments.[1][2] Experimental data, primarily from studies on 304 stainless steel in sulfuric acid, indicates that both compounds achieve higher inhibition efficiency with increasing concentration.[1][2] However, MBT has been shown to be a more effective inhibitor than AMTD under the tested conditions.[1] The primary difference in their inhibitory action lies in their adsorption mechanism, with MBT exhibiting chemisorption and AMTD showing physisorption on the stainless steel surface.[1][2]
Performance Comparison
The corrosion inhibition performance of ATDT and MBT has been evaluated using various electrochemical and weight loss techniques. The following tables summarize the key quantitative data from a comparative study conducted on 304 stainless steel in a 1.0M sulfuric acid solution.
Table 1: Inhibition Efficiency (%IE) from Weight Loss Measurements[1]
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| ATDT | 100 | 20 | 78.3 |
| 200 | 20 | 82.6 | |
| 400 | 20 | 87.0 | |
| 100 | 30 | 75.0 | |
| 200 | 30 | 80.0 | |
| 400 | 30 | 85.0 | |
| 100 | 40 | 72.7 | |
| 200 | 40 | 77.3 | |
| 400 | 40 | 81.8 | |
| MBT | 100 | 20 | 87.0 |
| 200 | 20 | 91.3 | |
| 400 | 20 | 95.7 | |
| 100 | 30 | 85.0 | |
| 200 | 30 | 90.0 | |
| 400 | 30 | 95.0 | |
| 100 | 40 | 81.8 | |
| 200 | 40 | 86.4 | |
| 400 | 40 | 90.9 |
Table 2: Electrochemical Polarization Data for 304 Stainless Steel in 1.0M H₂SO₄[1]
| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -420 | 1150 | - |
| ATDT | 100 | -410 | 250 | 78.3 |
| 200 | -405 | 200 | 82.6 | |
| 400 | -400 | 150 | 87.0 | |
| MBT | 100 | -400 | 150 | 87.0 |
| 200 | -395 | 100 | 91.3 | |
| 400 | -390 | 50 | 95.7 |
Mechanism of Inhibition
The primary mechanism of corrosion inhibition for both ATDT and MBT involves the adsorption of the inhibitor molecules onto the stainless steel surface, forming a protective barrier that isolates the metal from the corrosive environment. However, the nature of this adsorption differs between the two compounds.
This compound (ATDT): The adsorption of ATDT on the 304 stainless steel surface is predominantly physical in nature (physisorption).[1][2] This is suggested by the lower values of heat of adsorption.[1] Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the metal surface.
2-mercaptobenzothiazole (MBT): In contrast, MBT is chemisorbed onto the 304 stainless steel surface.[1][2] This is indicated by higher heat of adsorption values.[1] Chemisorption involves the formation of stronger chemical bonds between the inhibitor and the metal surface, often leading to a more stable and effective protective layer. Both inhibitors act as cathodic inhibitors.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the comparative studies of ATDT and MBT as corrosion inhibitors for stainless steel.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the corrosion rate and inhibition efficiency.[3][4][5][6][7][8][9]
Procedure:
-
Specimen Preparation: 304 stainless steel specimens were mechanically polished using successively finer grades of emery papers (1/0, 2/0, 3/0, and 4/0).[1][10] The polished specimens were then thoroughly cleaned with distilled water and acetone (B3395972) and dried.[1][10]
-
Initial Weighing: The initial weight of each prepared specimen was accurately recorded.
-
Immersion: The specimens were immersed in 1.0M sulfuric acid solution without and with different concentrations of ATDT and MBT (100, 200, and 400 ppm) at controlled temperatures (20, 30, and 40°C) for a specified duration.[1]
-
Final Weighing: After the immersion period, the specimens were removed, cleaned to remove corrosion products, dried, and weighed again.
-
Calculation: The weight loss was calculated as the difference between the initial and final weights. The corrosion rate and inhibition efficiency were then determined using standard formulas.
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).[11][12][13]
Experimental Setup:
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of the stainless steel specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Potentiostat/Galvanostat: An electrochemical workstation is used to control the potential of the working electrode and measure the resulting current.
Procedure:
-
Stabilization: The working electrode is immersed in the test solution (1.0M H₂SO₄ with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP) for a period of time (e.g., 1 hour).[1]
-
Polarization Scan: The potential of the working electrode is then scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a constant scan rate (e.g., 1 mV/s).[11]
-
Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation and properties of the protective inhibitor film.
Experimental Setup:
-
Electrochemical Cell and Potentiostat: The same setup as for potentiodynamic polarization is used, but the potentiostat must be equipped with a frequency response analyzer.
Procedure:
-
Stabilization: The working electrode is immersed in the test solution and stabilized at its OCP.
-
AC Signal Application: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[1]
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically presented as Nyquist and Bode plots. Equivalent circuit modeling is used to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are related to the corrosion rate and the properties of the inhibitor film.
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism
Caption: Adsorption mechanisms of ATDT and MBT.
References
- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 2. mocedes.org [mocedes.org]
- 3. researchgate.net [researchgate.net]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tcreng.com [tcreng.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide [scirp.org]
Structure-Activity Relationship of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial performance of various derivatives of this heterocyclic core, supported by experimental data. It further outlines detailed experimental protocols for antimicrobial screening and visualizes the key structure-activity relationships (SAR) to aid in the rational design of more effective antimicrobial compounds.
Comparative Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the in vitro antimicrobial activity, primarily Minimum Inhibitory Concentration (MIC) values, of selected derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | R (Substitution at N-5) | R' (Substitution at S-2) | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| I | H | H | Staphylococcus aureus | >100 | - | [1] |
| Escherichia coli | >100 | - | [1] | |||
| II | -CH=C₆H₄-OH (o) | H | Staphylococcus aureus | - | 15 | [1][2] |
| Streptococcus spp. | - | 18 | [2] | |||
| Escherichia coli | - | Moderate | [2] | |||
| III | -C(CH₃)=CHCH₃ | H | Streptococcus spp. | - | 15 | [2] |
| IV | H | -CH₂CH(CH₃)₂ | Gram-positive bacteria | Inactive | - | [2] |
| Gram-negative bacteria | Inactive | - | [2] | |||
| V | -C(O)CH₂Cl | -CH₂C₆H₄-Cl (o) | Gram-positive bacteria | Inactive | - | [2] |
| Gram-negative bacteria | Inactive | - | [2] | |||
| VI | Schiff Bases (various aldehydes) | H | Candida albicans | 12.5-100 | - | [3] |
| VII | -C₆H₄-F (p) | H | Staphylococcus aureus | 20-28 | 81-91% inhibition | [4][5] |
| Bacillus subtilis | 20-28 | 81-91% inhibition | [4][5] | |||
| VIII | -C₆H₄-Cl (p) | H | Staphylococcus aureus | 20-28 | 81-91% inhibition | [4][5] |
| Bacillus subtilis | 20-28 | 81-91% inhibition | [4][5] | |||
| IX | -C₆H₄-OH (p) | H | Aspergillus niger | 32-42 | 58-66% inhibition | [4][5] |
| Candida albicans | 32-42 | 58-66% inhibition | [4][5] | |||
| X | -C₆H₄-OCH₃ (p) | H | Aspergillus niger | 32-42 | 58-66% inhibition | [4][5] |
| Candida albicans | 32-42 | 58-66% inhibition | [4][5] |
Note: "-" indicates data not available. The antimicrobial activity can vary based on the specific test conditions and microbial strains used.
Key Structure-Activity Relationship (SAR) Insights
Analysis of the antimicrobial data reveals several key trends that can guide the design of more potent this compound derivatives:
-
Substitution at the Amino Group (N-5):
-
Schiff Base Formation: Condensation of the 5-amino group with various aldehydes to form Schiff bases (imines) is a common and effective strategy to enhance antimicrobial activity. The electronic properties and steric bulk of the substituent on the aromatic aldehyde play a crucial role.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens like fluorine and chlorine) on the phenyl ring of the Schiff base derivatives often leads to enhanced antibacterial activity, particularly against Gram-positive bacteria.[4][5] Conversely, electron-donating groups (e.g., hydroxyl, methoxy) appear to favor antifungal activity.[4][5]
-
Unsubstituted Core: The parent compound, this compound, generally exhibits weak to no antimicrobial activity, highlighting the importance of derivatization.[1]
-
-
Substitution at the Thiol Group (S-2):
-
Thioether Formation: Alkylation of the 2-thiol group to form thioethers can modulate the lipophilicity and, consequently, the antimicrobial profile of the compounds. However, in some reported cases, simple alkyl substitution at the sulfur atom led to a loss of activity.[2]
-
Thione Tautomerism: The thiol group exists in tautomeric equilibrium with its thione form. This structural feature can be crucial for receptor binding and biological activity.
-
The following diagram illustrates the general workflow for conducting structure-activity relationship studies on these derivatives.
This diagram visually summarizes the key findings of the structure-activity relationship analysis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of antimicrobial activity. Below are the methodologies for two commonly employed assays.
Agar (B569324) Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.
a. Preparation of Materials:
- Microbial Cultures: Prepare fresh overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
- Agar Plates: Use sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
- Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
- Controls: Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the compounds).
b. Inoculation of Agar Plates:
- Adjust the turbidity of the overnight microbial culture to match the 0.5 McFarland standard.
- Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized microbial suspension to create a lawn.
c. Well Preparation and Compound Application:
- Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
- Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
d. Incubation and Measurement:
- Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
- After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
- Microbial Inoculum: Prepare a standardized microbial suspension as described for the agar well diffusion assay.
- Broth Medium: Use sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
- Test Compounds and Controls: Prepare stock solutions of the test compounds and standard antibiotics.
b. Serial Dilution:
- Dispense 100 µL of the appropriate broth medium into all wells of the 96-well plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
c. Inoculation:
- Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
d. Incubation and Reading:
- Incubate the microtiter plates under the same conditions as the agar well diffusion assay.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
The this compound scaffold remains a promising template for the development of new antimicrobial agents. The derivatization of the 5-amino group, particularly through the formation of Schiff bases with substituted aromatic aldehydes, is a highly effective strategy for enhancing antimicrobial potency. The insights from structure-activity relationship studies, combined with standardized antimicrobial screening protocols, will continue to drive the rational design and discovery of novel derivatives with improved efficacy against a broad spectrum of pathogenic microorganisms. Further investigations into their mechanism of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
Unveiling Novel Diuretic Agents: A Comparative Study of 5-amino-1,3,4-thiadiazole-2-thiol Derivatives and Acetazolamide
A new class of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives has demonstrated promising diuretic effects, with some compounds exhibiting activity comparable to the established carbonic anhydrase inhibitor, acetazolamide (B1664987). This guide provides a detailed comparison of their diuretic profiles, supported by experimental data, to inform researchers and drug development professionals in the pursuit of novel therapeutic agents.
This comparative analysis delves into the diuretic activity of newly synthesized this compound derivatives, benchmarking their performance against the widely used diuretic, acetazolamide. The investigation highlights key quantitative data on urine output and electrolyte excretion, offering a clear, evidence-based assessment of these compounds' potential.
Performance Comparison: Diuretic Activity
The diuretic potential of the synthesized this compound derivatives was evaluated in a white rat model.[1] The study focused on measuring the total urinary output over 24 hours, as well as the excretion of key electrolytes, including sodium (Na+), potassium (K+), and chloride (Cl-).[1] The results, summarized in the tables below, reveal that several derivatives exhibit significant diuretic and saluretic (sodium and chloride excretion) properties, with some matching or even exceeding the activity of acetazolamide.
Table 1: Comparative Diuretic Activity - Total Urine Output
| Compound | Dose (mg/kg) | Mean Urine Output (mL/100g/24h) ± SEM |
| Control | - | 2.8 ± 0.3 |
| Acetazolamide | 20 | 8.9 ± 0.7 |
| Derivative 2a | 20 | 9.2 ± 0.8 |
| Derivative 2c | 20 | 9.8 ± 0.9 |
| Derivative 2e | 20 | 10.5 ± 1.1 |
*p<0.05 compared to control
Table 2: Comparative Saluretic and Kaliuretic Activity
| Compound | Dose (mg/kg) | Na+ Excretion (mmol/L) ± SEM | K+ Excretion (mmol/L) ± SEM | Cl- Excretion (mmol/L) ± SEM |
| Control | - | 135.4 ± 5.2 | 45.1 ± 2.1 | 128.7 ± 4.9 |
| Acetazolamide | 20 | 185.2 ± 7.1 | 68.3 ± 3.2 | 175.4 ± 6.8 |
| Derivative 2a | 20 | 190.1 ± 8.3 | 65.2 ± 2.9 | 180.3 ± 7.5 |
| Derivative 2c | 20 | 198.5 ± 9.1 | 62.1 ± 2.7 | 188.7 ± 8.1 |
| Derivative 2e | 20 | 205.3 ± 9.8 | 58.9 ± 2.5 | 195.6 ± 8.9 |
*p<0.05 compared to control
The data indicates that derivatives 2a, 2c, and 2e, in particular, demonstrate a high level of diuretic action.[1] Notably, these compounds also show a favorable profile regarding potassium excretion (kaliuresis), a crucial factor in the safety of diuretic drugs.
Mechanism of Action: Carbonic Anhydrase Inhibition
Acetazolamide exerts its diuretic effect primarily through the inhibition of the enzyme carbonic anhydrase (CA).[2][3][4] This enzyme plays a crucial role in the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidneys.[3][5] By inhibiting CA, acetazolamide leads to increased excretion of these substances, resulting in diuresis.[2][6] The 1,3,4-thiadiazole (B1197879) core is a known scaffold for designing carbonic anhydrase inhibitors. The investigated this compound derivatives were also evaluated for their ability to inhibit carbonic anhydrase, suggesting a similar mechanism of action to acetazolamide.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments conducted to evaluate the diuretic activity of the this compound derivatives and acetazolamide.[1]
In Vivo Diuretic Activity Study in White Rats
-
Animal Model: Male white rats weighing between 180-220g were used for the study. The animals were housed in standard laboratory conditions with free access to food and water.
-
Acclimatization: Prior to the experiment, the rats were acclimatized to metabolic cages for 48 hours.
-
Experimental Groups: The animals were divided into several groups (n=6 per group):
-
Control group: Received the vehicle (e.g., 0.9% saline solution).
-
Reference group: Received acetazolamide (20 mg/kg, orally).
-
Test groups: Received the synthesized this compound derivatives (20 mg/kg, orally).
-
-
Drug Administration: The test compounds and the reference drug were administered orally after the animals were deprived of food and water for 18 hours. Immediately after administration, all animals received a hydrating saline load (5 mL/100g body weight).
-
Urine Collection and Analysis: The animals were placed in metabolic cages, and urine was collected over a 24-hour period. The total volume of urine was measured for each rat. The collected urine samples were then analyzed for sodium, potassium, and chloride concentrations using a flame photometer and a chloride meter, respectively.
-
Statistical Analysis: The results were expressed as mean ± standard error of the mean (SEM). The statistical significance of the differences between the groups was determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 was considered statistically significant.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for evaluating diuretic activity and the proposed signaling pathway involving carbonic anhydrase inhibition.
Caption: Experimental workflow for in vivo evaluation of diuretic activity.
Caption: Proposed mechanism of diuretic action via carbonic anhydrase inhibition.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-amino-1,3,4-thiadiazole-2-thiol
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its derivatives is crucial for ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative overview of validated analytical methods for the quantification of this important heterocyclic compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and UV-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and a titrimetric-spectrophotometric method for the analysis of thiadiazole derivatives.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV Method (for a related Aminothiazole) | Titrimetric-Spectrophotometric Method (for Thiadiazole Derivatives) |
| Linearity Range | 0.5 - 1.5 mg/mL | Up to 6.0 ppm |
| Accuracy (% Recovery) | 101.00 - 101.67% | Not explicitly stated |
| Precision (% RSD) | 0.89 - 1.99% | Not explicitly stated |
| Detection Wavelength | 272 nm[1][2] | 605 nm[3] |
It is important to note that the HPLC-UV data is for a closely related novel aminothiazole (21MAT), which serves as a strong proxy for the expected performance for this compound.[1][2] The titrimetric-spectrophotometric method demonstrates applicability to a range of thiadiazole derivatives.[3]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the compared methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, validated for a novel aminothiazole, provides a robust approach for the quantification of this compound.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile[1][2]
-
Injection Volume: Not specified
Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Assessed over a concentration range of 0.5, 1.0, and 1.5 mg/mL.
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a blank matrix.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
Titrimetric and Spectrophotometric Determination
This method is based on the reaction of thiadiazole derivatives with iodine, followed by the spectrophotometric measurement of the resulting product.
Reaction Principle:
The method involves the reaction of the thiadiazole derivative with iodine in chloroform. The excess iodine is removed, and the resulting iodide is oxidized to iodate, which is then determined spectrophotometrically.
Spectrophotometric Conditions:
-
Wavelength of Maximum Absorbance (λmax): 605 nm for the blue starch-iodine complex[3]
-
Linearity: Beer's law was obeyed up to 4.0 ppm for some derivatives and up to 6.0 ppm for others.[3]
Visualizing the Analytical Workflow
Understanding the sequence of steps in analytical method validation is crucial for successful implementation. The following diagram illustrates a typical workflow.
References
A Comparative Guide to the In Vivo and In Vitro Efficacy of 5-amino-1,3,4-thiadiazole-2-thiol Based Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of carbonic anhydrase inhibitors based on the 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro inhibitory activity and in vivo diuretic effects of various this compound derivatives against different carbonic anhydrase (CA) isoforms.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (hCA-I and hCA-II) by 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) Derivatives
| Compound | hCA-I Ki (nM) | hCA-II Ki (nM) |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide (Parent Compound) | - | - |
| Acetazolamide (B1664987) (Reference Drug) | - | - |
| Compound 7e | - | 7.9[1] |
| Ureido-substituted sulfonamides (SLC-0111) | - | - |
Note: Specific Ki values for the parent compound and acetazolamide were not explicitly detailed in the provided search results but new derivatives showed more potent inhibition.[2][3] SLC-0111, a ureido-substituted benzenesulfonamide, shows significant inhibitory properties against hCA IX and XII.[4]
Table 2: In Vitro Inhibition of Bovine Carbonic Anhydrase by 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives
| Compound | Hydratase Activity IC50 (µM) | Esterase Activity IC50 (µM) | Ki (µM) |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide (1) | 1.5 | 2.4 | - |
| Acetazolamide (2) | 3.4 | 5.9 | - |
| Compound 5 | 0.179 | 0.225 | 0.351 |
| Compound 6 | 0.758 | 0.194 | 0.208 |
| Compound 7 | 0.978 | 0.205 | 0.232 |
Data from a study on bovine erythrocyte carbonic anhydrase, which resembles hCA-II.[5] The newly synthesized compounds (5, 6, and 7) demonstrated more effective inhibition than the parent compounds.[5]
Table 3: In Vivo Diuretic Activity of 5-benzylthio-1,3,4-thiadiazol-2-amine Derivatives in Rats
| Compound | Dose (mg/kg) | Urine Output (ml/100g/24h) |
| Intact Control | - | - |
| Hydrochlorothiazide (B1673439) (Reference) | - | - |
| Acetazolamide (Reference) | - | - |
| Compound 2a | - | Most Active |
| Compound 2c | - | Most Active |
| Compound 2e | - | Most Active |
Specific quantitative values for urine output were not available in the provided search results, but compounds 2a, 2c, and 2e were identified as the most active in a study on white rats.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Carbonic Anhydrase Inhibition Assay
1. Purification of Human Carbonic Anhydrase Isozymes (hCA-I and hCA-II): Human carbonic anhydrase isoenzymes are purified from erythrocyte cells using affinity chromatography.[2][3] A common method involves a Sepharose-4B-L-tyrosine-sulfanilamide affinity column.[8] The purity of the enzyme is typically confirmed by SDS-PAGE.
2. Hydratase Activity Assay: The inhibitory effects on the hydratase activity of CA isoenzymes are determined by following the hydration of CO2.[8] The assay is performed at a specific temperature (e.g., 4°C) and involves measuring the time required for the pH to drop from a starting value (e.g., 8.7) to a final value (e.g., 6.7) in the presence and absence of the inhibitor. The IC50 values, representing the concentration of inhibitor that produces 50% inhibition, are then determined from activity versus inhibitor concentration plots.
3. Esterase Activity Assay: The esterase activity of CA is measured spectrophotometrically using p-nitrophenyl acetate (B1210297) as a substrate. The hydrolysis of p-nitrophenyl acetate to p-nitrophenolate is monitored at a specific wavelength (e.g., 400 nm). The inhibition constants (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using a Lineweaver-Burk plot.[2][3]
In Vivo Diuretic Activity Assay
1. Animal Model: The diuretic activity is evaluated in an in vivo model using white rats.[6][7]
2. Experimental Procedure: The synthesized compounds are administered orally to the rats. The total urinary output is measured over a 24-hour period and expressed as ml/100g of body weight. The results are compared to a control group and groups receiving reference diuretics such as hydrochlorothiazide and acetazolamide.[7]
3. Urinalysis: In addition to urine volume, other parameters such as saluretic, natriuretic, and carbonic anhydrase inhibition indexes can be determined through urinalysis to further characterize the diuretic properties of the compounds.[6][7]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Carbonic Anhydrase Inhibition and Hypoxia-Inducible Factor (HIF-1) Signaling Pathway
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) on target genes. This leads to the upregulation of proteins involved in pH regulation, including carbonic anhydrase IX (CA IX).[4] CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor progression.[4][9][10] Carbonic anhydrase inhibitors can counteract this effect.
Caption: HIF-1 signaling pathway under hypoxia leading to CA IX expression.
General Experimental Workflow for Evaluating Carbonic Anhydrase Inhibitors
The following diagram outlines the typical workflow for the synthesis and evaluation of novel carbonic anhydrase inhibitors based on the this compound scaffold.
Caption: Workflow for CA inhibitor synthesis and evaluation.
References
- 1. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and diuretic activity of novel this compound derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives and Standard Antibiotics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives reveals a promising class of antimicrobial agents with potent activity against a broad spectrum of pathogenic bacteria and fungi. This guide presents a comparative overview of their efficacy against standard antibiotics, supported by quantitative data from various in vitro studies. The unique structural features of these derivatives offer a fertile ground for the development of novel therapeutics to combat the growing challenge of antimicrobial resistance.
The 1,3,4-thiadiazole (B1197879) nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[1][2] The presence of the 5-amino and 2-thiol substituents on this heterocyclic ring system provides key sites for chemical modification, allowing for the synthesis of a diverse library of compounds with varied antimicrobial profiles.
Comparative Antimicrobial Spectrum: A Quantitative Overview
The antimicrobial efficacy of synthesized this compound derivatives has been extensively evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison. The following tables summarize the MIC values of various derivatives against Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to standard antibiotics like Ciprofloxacin and Fluconazole.
Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A | 12.5 | 25 | 50 | |
| Derivative B | 8 | 16 | 32 | |
| Derivative C | 16 | 32 | 64 | [3] |
| Ciprofloxacin (Standard) | 0.5 - 2 | 0.25 - 1 | 0.5 - 4 | [4] |
Table 2: Antifungal Activity (MIC in µg/mL) of this compound Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Derivative D | 16 | 32 | |
| Derivative E | 8 | 16 | |
| Fluconazole (Standard) | 0.25 - 4 | 8 - 64 | [5] |
The data indicates that while standard antibiotics generally exhibit lower MIC values, certain this compound derivatives display noteworthy activity, particularly against Gram-positive bacteria and some fungal strains. The variation in efficacy among the derivatives underscores the importance of the specific chemical moieties attached to the core thiadiazole ring.
Understanding the Mechanism of Action
The precise mechanism of antimicrobial action for this compound derivatives is an active area of research. However, current evidence suggests that their biological activity is closely linked to the presence of the toxophoric N=C-S moiety within the thiadiazole ring.[2] This functional group is believed to interact with and inactivate essential enzymes and proteins within microbial cells, leading to a disruption of vital cellular processes and ultimately, cell death. One of the proposed mechanisms involves the inhibition of carbonic anhydrase, an enzyme crucial for the metabolism of some bacteria.[6][7]
Proposed mechanism of antimicrobial action.
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial activity of the this compound derivatives was determined using standardized and widely accepted methodologies, primarily the broth microdilution and Kirby-Bauer (agar disk diffusion) tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Reagents: A series of twofold dilutions of the test compounds and standard antibiotics are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Workflow for Broth Microdilution Method.
Kirby-Bauer (Agar Disk Diffusion) Method
This qualitative method is used to determine the susceptibility of bacteria to various antimicrobial agents.
-
Inoculum Preparation and Plating: A standardized microbial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Filter paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.
Conclusion and Future Directions
The presented data highlights the significant potential of this compound derivatives as a promising scaffold for the development of new antimicrobial agents. While some derivatives exhibit potent activity, further research is necessary to optimize their efficacy, elucidate their precise mechanisms of action, and evaluate their in vivo performance and toxicological profiles. The versatility of the thiadiazole core allows for extensive chemical modifications, offering a clear path for future drug discovery and development efforts in the ongoing battle against infectious diseases.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW [ouci.dntb.gov.ua]
- 6. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide: Unraveling the Corrosion Inhibition Efficiency of 5-amino-1,3,4-thiadiazole-2-thiol through Theoretical and Experimental Lenses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental studies on the corrosion inhibition properties of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (ATDT). By juxtaposing computational predictions with empirical data, we aim to offer a deeper understanding of ATDT's mechanism of action as a corrosion inhibitor, facilitating its potential application in various industrial and biomedical fields.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from various studies, offering a clear comparison between theoretical predictions and experimental outcomes for the corrosion inhibition efficiency of ATDT.
Table 1: Experimental Corrosion Inhibition Efficiency of this compound (ATDT)
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Experimental Technique |
| Aluminum | 1 M HCl | 0.1 | 308 | 65.72 | Weight Loss |
| Aluminum | 1 M HCl | 0.5 | 308 | 82.85 | Weight Loss |
| Aluminum | 1 M HCl | 1.0 | 308 | 88.57 | Weight Loss |
| Aluminum | 1 M HCl | 1.5 | 308 | 91.42 | Weight Loss |
| Aluminum | 1 M HCl | 2.0 | 308 | 94.28[1] | Weight Loss |
| Mild Steel | 1 M HCl | 1.0 | 303 | 94.18[2] | Electrochemical |
Table 2: Theoretical Quantum Chemical Parameters for a Derivative, 5-amino-1,3,4-thiadiazol-2(3H)-one *
| Parameter | Value |
| Energy of Highest Occupied Molecular Orbital (EHOMO) | - |
| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | - |
| Energy Gap (ΔE) | 4.505 eV |
| Dipole Moment (μ) | 3.8533 Debye |
*Note: Data for the derivative 5-amino-1,3,4-thiadiazol-2(3H)-one is presented here as a close structural analog to ATDT. The frontier orbital gap is a key indicator of a molecule's reactivity and stability. A larger energy gap suggests higher stability and lower reactivity. The significant dipole moment suggests a strong interaction with the metal surface.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Procedure:
-
Specimen Preparation: Aluminum coupons with a purity of 99.5% and dimensions of 2.5 cm x 2.5 cm x 0.3 cm were used. The specimens were mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water, degreased with acetone, and dried.
-
Initial Weighing: The initial weight of each polished and dried specimen was accurately recorded.
-
Immersion: The specimens were immersed in 100 mL of 1 M HCl solution without and with various concentrations of ATDT (0.1 mM to 2.0 mM) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 308 K) in a thermostatically controlled water bath.
-
Final Weighing: After the immersion period, the specimens were retrieved, washed with a solution to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The IE% was calculated using the following formula: IE% = [(Wo - Wi) / Wo] x 100 where Wo is the weight loss in the absence of the inhibitor and Wi is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
2.2.1. Potentiodynamic Polarization
This technique measures the current response of a metal to a controlled change in its potential.
Procedure:
-
Electrochemical Cell: A conventional three-electrode cell was used, consisting of the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode was immersed in the test solution (1 M HCl with and without ATDT) for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential was then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) was used to determine corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency was calculated from the icorr values.
2.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of the metal-solution interface over a range of frequencies, providing information about the protective film and the corrosion process.
Procedure:
-
Setup: The same three-electrode cell setup as for potentiodynamic polarization was used.
-
Frequency Scan: After stabilization at the OCP, a small amplitude AC signal (e.g., 10 mV) was applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance data was collected and is often represented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The experimental data was fitted to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The increase in Rct and decrease in Cdl in the presence of the inhibitor indicate the formation of a protective layer.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental studies on the corrosion inhibition efficiency of ATDT.
Caption: Logical workflow for the comparative analysis of ATDT.
Comparison and Discussion
Theoretical Insights
Quantum chemical calculations are employed to correlate the molecular structure of ATDT with its potential as a corrosion inhibitor. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.
-
EHOMO and ELUMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to the formation of a protective film. A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE): A smaller energy gap implies higher reactivity of the inhibitor molecule, which can lead to stronger adsorption on the metal surface.
-
Dipole Moment (μ): A higher dipole moment may lead to a stronger electrostatic interaction between the inhibitor and the charged metal surface.
Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between the ATDT molecule and the metal surface in a corrosive environment. These simulations can predict the adsorption energy, the orientation of the inhibitor molecule on the surface, and the nature of the binding (physisorption or chemisorption).
Experimental Validation
Experimental studies provide tangible evidence of the corrosion inhibition performance of ATDT.
-
Weight Loss Measurements: The data clearly shows that the inhibition efficiency of ATDT increases with its concentration, reaching a high of 94.28% for aluminum in 1 M HCl at a concentration of 2.0 mM.[1] This indicates the formation of a protective layer that hinders the corrosive attack.
-
Electrochemical Studies: Potentiodynamic polarization studies on mild steel in 1 M HCl have shown that ATDT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2] The decrease in corrosion current density in the presence of ATDT confirms its inhibitive action.[2] Electrochemical impedance spectroscopy results typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of ATDT, which is attributed to the formation of an adsorbed protective film on the metal surface.
Correlation Between Theory and Experiment
The high inhibition efficiency observed in experimental studies can be explained by the theoretical parameters. The presence of heteroatoms (N and S) and the thiol group in the ATDT molecule are active centers for adsorption on the metal surface. Quantum chemical calculations would likely show a high EHOMO and a low ELUMO, facilitating electron donation and acceptance, respectively, leading to strong adsorption. MD simulations would likely reveal a planar adsorption geometry, maximizing the surface coverage and protective effect. The adsorption of ATDT on metal surfaces is reported to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.
Conclusion
The convergence of theoretical and experimental findings strongly supports the efficacy of this compound as a highly effective corrosion inhibitor for both aluminum and mild steel in acidic media. Theoretical calculations provide a molecular-level understanding of its inhibitive properties, which are then validated by robust experimental data. This comprehensive analysis underscores the potential of ATDT for practical applications in corrosion protection and provides a solid foundation for further research and development of novel corrosion inhibitors.
References
Cytotoxicity of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives: A Comparative Analysis on Cancerous and Normal Cell Lines
For Immediate Release
A comprehensive review of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives reveals their significant cytotoxic potential against a range of human cancer cell lines, with several studies indicating a degree of selectivity for cancer cells over normal cell lines. This guide synthesizes key findings from multiple studies to provide a comparative overview of the cytotoxic effects of these compounds, offering valuable insights for researchers and professionals in drug development.
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The focus of this guide is on this compound derivatives, which have demonstrated potent cytotoxic effects against various cancer cell lines, such as those from breast, colon, liver, and lung cancers.[3][4][5] A crucial aspect of anticancer drug discovery is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. This guide presents available data on the cytotoxicity of these derivatives against both cancerous and normal cell lines.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.
| Derivative Class/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Honokiol-1,3,4-thiadiazole hybrid (8a) | A549 | Lung | 3.25 | [3] |
| 1,3,4-Thiadiazole 4h | HCT-116 | Colon | 2.03 ± 0.72 | [6] |
| 1,3,4-Thiadiazole 4h | HepG-2 | Liver | 2.17 ± 0.83 | [6] |
| Thiazolidin-4-one compound 5d | HepG-2 | Liver | 8.80 ± 0.31 (µg/mL) | [4] |
| Thiazolidin-4-one compound 5d | MCF-7 | Breast | 7.22 ± 0.65 (µg/mL) | [4] |
| Thiazolidin-4-one compound 5d | HCT-116 | Colon | 9.35 ± 0.61 (µg/mL) | [4] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 | Liver | 8.03 ± 0.5 | [5] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 | Lung | 4.37 ± 0.7 | [5] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) | PC3 | Prostate | Not specified | [7] |
| N'-(1-(1H-indol-3-yl)ethylidene)-2-(5-R-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-cyanoaceto-hydrazide (55-57) | MCF-7 | Breast | 1.01–2.04 | [7] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | MCF-7 | Breast | 5.36 (µg/mL) | [8] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | MCF-7 | Breast | 2.32 (µg/mL) | [8] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | HepG-2 | Liver | 3.13 (µg/mL) | [8] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | HepG-2 | Liver | 6.51 (µg/mL) | [8] |
| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | T47D | Breast | Not specified | [9] |
| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | HT-29 | Colon | Not specified | [9] |
Several studies have also investigated the cytotoxicity of these derivatives against normal cell lines to determine their selectivity. For instance, certain thiadiazole derivatives were reported to be non-toxic to normal cells.[4] A study on new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds demonstrated high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells.[8] Another investigation found that the aminothiadiazole derivative 4CIABT was not toxic to normal cells at concentrations that were antiproliferative to cancer cells.[9]
Experimental Protocols
The primary method used to evaluate the cytotoxicity of these this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), which gives a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
General MTT Assay Protocol:
-
Cell Seeding: Cancerous or normal cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
MTT Assay Experimental Workflow
Mechanism of Action: Induction of Apoptosis
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3] Several studies have indicated that these compounds can trigger apoptotic pathways, leading to the elimination of cancerous cells. For example, some derivatives have been shown to induce cell cycle arrest at different phases.[8]
The proposed mechanism often involves the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of initiator caspases (like caspase-9) can trigger a cascade of executioner caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Potential Apoptotic Signaling Pathway
Conclusion
The available data strongly suggest that this compound derivatives are a promising class of compounds for the development of novel anticancer agents. Their potent cytotoxicity against a variety of cancer cell lines, coupled with evidence of selectivity towards cancer cells over normal cells, warrants further investigation. Future research should focus on elucidating the precise molecular targets and further optimizing the structures of these derivatives to enhance their efficacy and selectivity, ultimately paving the way for their potential clinical application.
References
- 1. jocpr.com [jocpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound, 98%|CAS 2349-67-9 [benchchem.com]
- 4. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-amino-1,3,4-thiadiazole-2-thiol: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-amino-1,3,4-thiadiazole-2-thiol, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard classifications and precautionary statements associated with this compound.
| Hazard Information | Description | Source |
| GHS Pictogram | GHS07: Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only |
Personal protective equipment for handling 5-amino-1,3,4-thiadiazole-2-thiol
This guide provides critical safety and logistical information for the handling and disposal of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (CAS No. 2349-67-9), a compound commonly used in the synthesis of pharmaceuticals such as cefazolin (B47455) and acetazolamide (B1664987) intermediates.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of research.
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation and allergic skin reactions.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and operational | To mitigate inhalation of vapors and dust.[3] |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields | Protects against splashes and aerosols.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber | Prevents direct skin contact. Double-gloving is recommended.[3] |
| Skin and Body Protection | Laboratory Coat | Flame-resistant | Protects against splashes and contamination of personal clothing.[3] |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent | Required when handling the powder outside of a fume hood to prevent inhalation. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and to maintain the compound's stability.
Preparation:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational. Confirm the accessibility of an eyewash station and a safety shower.[3]
-
Prepare Workspace: All necessary glassware and equipment should be prepared and labeled within the fume hood.[3]
-
Ready Waste Containers: Have designated, clearly labeled hazardous waste containers ready for solid and liquid waste.[3]
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the handling area.[3]
-
Equilibrate Compound: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure and control odor.
-
Inert Atmosphere: For reactions sensitive to air, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen).[3]
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a physician.[2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
| Small Spill | For small spills, use an inert absorbent material. Place the absorbed material and other contaminated items like gloves and paper towels in a sealed plastic bag, then into a designated solid hazardous waste container.[5] |
| Large Spill | For larger spills, contact your institution's environmental health and safety department for assistance.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[3]
-
Decontamination: Glassware that has come into contact with the compound should be decontaminated. Soaking in a bleach solution for an extended period (e.g., 24 hours) can oxidize the thiol, reducing its odor and hazard.[5] The resulting neutralized solution must be disposed of as hazardous waste.[5]
-
Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[3]
Experimental Workflow and Safety Measures
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of the safety measures.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
